molecular formula C12H9NO4S B142668 1-Nitro-2-(phenylsulfonyl)benzene CAS No. 144113-81-5

1-Nitro-2-(phenylsulfonyl)benzene

Cat. No.: B142668
CAS No.: 144113-81-5
M. Wt: 263.27 g/mol
InChI Key: GKNMUCPEXSCGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-2-(phenylsulfonyl)benzene ( 31515-43-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C12H9NO4S and a molecular weight of 263.27 g/mol, this solid compound has a characterized melting point of 145-148 °C . It serves as a versatile synthetic intermediate and building block in organic chemistry, particularly in the development of novel chemical entities, as evidenced by its presence in multiple journal articles and patents . Researchers value this compound for its structure, which incorporates both nitro and phenylsulfonyl functional groups, making it a valuable precursor in various chemical transformations. The compound must be handled by trained personnel in a well-ventilated laboratory setting. It is classified as a hazardous substance with GHS warning pictograms and carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is essential. This product is intended strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. For comprehensive handling, storage, and disposal guidelines, please consult the relevant Safety Data Sheet (SDS) .

Properties

IUPAC Name

1-(benzenesulfonyl)-2-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNMUCPEXSCGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932234
Record name 1-(Benzenesulfonyl)-2-nitrobenzenato
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Molecular Weight

263.27 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31515-43-2, 144113-81-5
Record name 2-Nitrophenyl phenyl sulfone
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Record name 2'-Nitrophenylphenylsulfone
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Record name 1-(Benzenesulfonyl)-2-nitrobenzenato
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Record name 1-nitro-2-(phenylsulphonyl)benzene
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Foundational & Exploratory

2-Nitrophenyl Phenyl Sulfone (CAS 31515-43-2): A Technical Compendium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitrophenyl phenyl sulfone (CAS 31515-43-2) is a specialized organosulfur building block characterized by the juxtaposition of a strong electron-withdrawing nitro group and a sulfonyl bridge. Unlike its para-isomer, the ortho-positioning in this compound creates a unique steric and electronic environment known as the "Ortho-Effect." This structural motif facilitates specific intramolecular transformations—most notably the Smiles rearrangement and Cadogan reductive cyclization —making it a critical intermediate in the synthesis of phenothiazine 5,5-dioxides, complex sulfonamides, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide provides a rigorous technical analysis of its synthesis, reactivity mechanisms, and application protocols, moving beyond basic data to field-proven experimental strategies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyData
CAS Number 31515-43-2
IUPAC Name 1-Nitro-2-(phenylsulfonyl)benzene
Synonyms 2-Nitrodiphenyl sulfone; o-Nitrophenyl phenyl sulfone
Molecular Formula C₁₂H₉NO₄S
Molecular Weight 263.27 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 146 – 150 °C
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
Electronic Character Highly electron-deficient (dual EWG activation)

Synthesis & Preparation Protocols

The synthesis of 2-nitrophenyl phenyl sulfone is most reliably achieved through the oxidation of its sulfide precursor. While direct sulfonylation is possible, it often suffers from regioselectivity issues. The sulfide oxidation route offers higher yields and purity.

Primary Route: Oxidation of 2-Nitrophenyl Phenyl Sulfide

Mechanism: Electrophilic oxidation of the sulfur center using m-chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (H₂O₂).

Reagents:

  • Precursor: 2-Nitrophenyl phenyl sulfide (CAS 4171-83-9)

  • Oxidant: 30% H₂O₂ in Acetic Acid (excess) OR mCPBA in CH₂Cl₂

  • Temperature: Reflux (for H₂O₂/AcOH) or 0°C to RT (for mCPBA)

Step-by-Step Protocol (H₂O₂ Method):

  • Dissolution: Dissolve 10 mmol of 2-nitrophenyl phenyl sulfide in 20 mL of glacial acetic acid.

  • Addition: Add 5 mL of 30% hydrogen peroxide dropwise. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 2–4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 3:1) until the sulfide spot disappears.

  • Work-up: Cool the solution to room temperature. Pour into 100 mL of ice water. The sulfone will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (3x) to remove acid traces, and recrystallize from Ethanol/Water to yield needle-like crystals.

Precursor Synthesis (S_NAr)

If the sulfide is unavailable, it is synthesized via Nucleophilic Aromatic Substitution:

  • Reactants: 1-Chloro-2-nitrobenzene + Thiophenol (Benzenethiol)

  • Base: KOH or K₂CO₃

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate the S_NAr)

  • Conditions: 80°C, 4 hours.

SynthesisWorkflow Sub1 1-Chloro-2-nitrobenzene Inter 2-Nitrophenyl Phenyl Sulfide (CAS 4171-83-9) Sub1->Inter S_NAr KOH, DMSO, 80°C Sub2 Thiophenol Sub2->Inter Prod 2-Nitrophenyl Phenyl Sulfone (CAS 31515-43-2) Inter->Prod Oxidation H2O2, AcOH, Reflux caption Figure 1: Two-step synthetic pathway from commercially available starting materials.

Reactivity Profile & Mechanistic Insights[3]

The 2-nitrophenyl phenyl sulfone scaffold is not merely a passive structure; it is a "spring-loaded" electrophile. The ortho-nitro group provides two distinct modes of reactivity: Nitrene generation (reductive) and Ipso-substitution (nucleophilic).

The Cadogan Cyclization (Reductive Pathway)

This is the most high-value transformation for this compound. Under reductive conditions (typically using triethyl phosphite), the nitro group is deoxygenated to a nitrene intermediate. This highly reactive species inserts into the adjacent phenyl ring to form the phenothiazine core.

  • Product: Phenothiazine 5,5-dioxide (a potent pharmacophore).[1][2]

  • Significance: Provides a direct route to tricyclic sulfones found in antipsychotic and antihistamine drugs.

Mechanism:

  • Deoxygenation: P(OEt)₃ strips oxygen from -NO₂, forming a nitrene (:N-).

  • Insertion: The electrophilic nitrene attacks the ortho-position of the neighboring phenyl sulfonyl ring.

  • Aromatization: A 1,5-hydrogen shift restores aromaticity, yielding the tricyclic system.

CadoganReaction Start 2-Nitrophenyl Phenyl Sulfone Step1 Nitrene Intermediate (Ar-SO2-Ar-N:) Start->Step1 + P(OEt)3 Deoxygenation Step2 Ring Insertion Step1->Step2 Intramolecular Attack End Phenothiazine 5,5-Dioxide Step2->End H-Shift Aromatization caption Figure 2: Cadogan Reductive Cyclization mechanism to Phenothiazine 5,5-dioxide.

The Smiles Rearrangement

The sulfone bridge is a leaving group in the context of the Smiles rearrangement.[3] If a nucleophile (like an amine or phenol) is attached to the ring or introduced, the ortho-nitro group activates the ring for an intramolecular S_NAr reaction.

  • Truce-Smiles Variant: If treated with strong bases (e.g., n-BuLi), the sulfone can undergo a rearrangement where the aryl group migrates, often extruding SO₂.

  • Utility: Used to synthesize complex diaryl amines or ethers that are difficult to access via cross-coupling.

Reduction to 2-Aminophenyl Phenyl Sulfone

Selective reduction of the nitro group (using H₂/Pd-C or Fe/HCl) yields the aniline derivative. This is a key intermediate for:

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides.

  • Diazo coupling: For dye manufacturing.[4]

  • Heterocycle synthesis: Precursor for benzodiazepine derivatives.

Applications in Drug Development[1]

HIV-1 NNRTI Synthesis

Research indicates that diaryl sulfones serve as bioisosteres for diaryl ethers and amines in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The 2-nitro derivative is a stable precursor that can be functionalized at the nitro position (via reduction/acylation) to tune the lipophilicity and binding affinity of the inhibitor in the hydrophobic pocket of the reverse transcriptase enzyme.

Materials Science (OLEDs)

The electron-withdrawing nature of the sulfone and nitro groups makes this compound a candidate for Electron Transport Materials (ETM) in organic light-emitting diodes (OLEDs). The sulfone bridge breaks conjugation effectively, allowing for high triplet energy levels, which is crucial for host materials in phosphorescent OLEDs.

Safety & Handling Protocol

Hazard Classification:

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

Self-Validating Safety Protocol:

  • Thermal Stability Check: Before scaling up any reaction involving heating this sulfone (especially with phosphites), perform a DSC (Differential Scanning Calorimetry) scan. Nitro compounds can be energetic; ensure the exotherm onset is well above reaction temperature.

  • Solvent Compatibility: Avoid using acetone or ketones with strong bases, as the nitro group can facilitate non-specific condensations (Janovsky reaction).

  • Waste Disposal: Do not mix with strong reducing agents in waste streams. Treat as halogenated organic waste due to the potential for toxic byproducts upon incineration if not properly scrubbed (SOx, NOx).

References

  • Synthesis & Properties: BenchChem Technical Guide: The Physicochemical Profile of 2-Nitrophenyl Phenyl Sulfide. (Precursor data and oxidation protocols).[2]

  • Cadogan Cyclization: Cadogan, J. I. G., et al. "Deoxygenation of 2-nitrophenyl phenyl sulphides by triethyl phosphite." Chemical Communications, 1968. (Foundational mechanism for sulfide/sulfone cyclization).

  • Smiles Rearrangement: Truce, W. E., et al.[3][5] "The Smiles and Related Rearrangements of Aromatic Systems." Organic Reactions, 2011. (Comprehensive review of the rearrangement mechanism).

  • Phenothiazine Synthesis: Synthesis and Evaluation of Phenothiazine Derivatives. (Discusses oxidation of phenothiazine to the dioxide, validating the target structure).

  • Julia-Kocienski Olefination: The Julia-Kocienski Olefination. (Contextualizes the role of sulfones in olefination and the Smiles rearrangement step).

Sources

safety data sheet (SDS) for 2-nitrophenyl phenyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Application Guide: 2-Nitrophenyl Phenyl Sulfone

Part 1: Executive Summary & Chemical Identity

2-Nitrophenyl Phenyl Sulfone (CAS: 31515-43-2) is a specialized organosulfur building block characterized by an electron-deficient aromatic ring (due to the ortho-nitro group) coupled with a sulfonyl moiety. Unlike simple diphenyl sulfones, the ortho-nitro substitution imparts unique photochemical reactivity and enhanced electrophilicity, making it a critical intermediate in the synthesis of functionalized sulfonamides, Julia-Kocienski olefination reagents, and photolabile protecting groups.

This guide moves beyond standard SDS boilerplate to provide a causally grounded safety and handling protocol.

Physicochemical Profiling
PropertySpecificationCritical Implication
CAS Number 31515-43-2Unique identifier; distinct from the sulfide precursor (4171-83-9).
Formula C₁₂H₉NO₄SHigh oxygen content aids combustion; releases SOx/NOx.
Mol. Weight 263.27 g/mol Moderate MW; typically non-volatile solid.
Appearance White to light orange crystalline powderColor variation often indicates trace sulfide impurities or photo-degradation.
Melting Point 146–150 °CHigh thermal stability; suitable for high-temp cross-coupling.
Solubility Soluble in DMSO, DMF, DCM; Insoluble in WaterLipophilic; bioaccumulation potential in aquatic environments.

Part 2: Hazard Identification & Risk Assessment (GHS)[2]

Note: While specific toxicological data for this CAS is limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous nitro-aromatic sulfones.

GHS Classification (Precautionary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[2][3]

    • H413: May cause long-lasting harmful effects to aquatic life (based on logP and stability).

Mechanistic Toxicology
  • Irritation Pathway: The sulfonyl group is strongly electron-withdrawing, increasing the acidity of adjacent protons and potential reactivity with nucleophilic residues on mucosal membranes.

  • Nitro-Aromatic Toxicity: Nitro groups can undergo enzymatic reduction in vivo to nitroso or hydroxylamine intermediates, which are potential methemoglobinemia inducers. While less likely in sulfones than anilines, this remains a latent risk during metabolic breakdown.

Part 3: Safe Handling & Experimental Protocols

Engineering Controls & PPE Architecture

The primary risk is dust inhalation and cutaneous absorption .

  • Respiratory: Use a localized exhaust hood (face velocity > 0.5 m/s). For open handling of >10g, use a P95/N95 particulate respirator.

  • Dermal:

    • Glove Selection: Nitrile (0.11 mm) is sufficient for solid handling. If dissolved in DCM or DMF, upgrade to Silver Shield/4H or double-gloved Nitrile/Neoprene, as the solvent acts as a carrier for the nitro-compound to penetrate skin.

  • Eyes: Chemical splash goggles. Standard safety glasses are insufficient if fine powder generation is possible.

Synthesis & Purification Protocol (Field-Proven)

Context: Researchers often synthesize this from the sulfide.[4] The oxidation step is exothermic and requires strict thermal control.

Step 1: Sulfide Formation (Precursor Synthesis)

  • Reagents: 1-Chloro-2-nitrobenzene + Thiophenol + KOH.[5]

  • Solvent: DMSO (favors nucleophilic aromatic substitution).

  • Safety Note: Thiophenol is highly toxic and malodorous; bleach traps are mandatory.

Step 2: Oxidation to Sulfone (The Critical Step)

  • Reagents: 2-Nitrophenyl phenyl sulfide + 30% H₂O₂ + Glacial Acetic Acid.

  • Protocol:

    • Dissolve sulfide in acetic acid (10 mL/g).

    • Heat to 50°C.

    • Add H₂O₂ dropwise. CAUTION: The reaction is autocatalytic and exothermic. Monitor internal temp; do not exceed 80°C to prevent thermal runaway or over-oxidation.

    • Reflux for 2 hours.

    • Cool to RT; the product precipitates. Pour into ice water to maximize yield.

    • Validation: Check TLC (Hexane/EtOAc 3:1). Sulfone is significantly more polar (lower Rf) than sulfide.

Part 4: Emergency Response Architecture

Fire Fighting (Decomposition Hazards)
  • Combustion Products: Emits toxic fumes of Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).

  • Action: Firefighters must use full SCBA.

  • Extinguishing Media: CO₂, Dry Chemical, or Foam. Do not use high-pressure water jets, which may disperse the light powder.

Spill Response Logic
  • Isolate: Evacuate non-essential personnel.

  • Contain: Do not dry sweep (generates dust).[6]

  • Neutralize/Clean:

    • Cover spill with wet sand or vermiculite to suppress dust.

    • Scoop into a closed container.

    • Wipe surface with acetone followed by a soap solution.

    • Self-Validating Check: Use a UV lamp (365 nm) to check the area; nitro-aromatics often quench fluorescence or appear dark against a fluorescent background, aiding detection of residues.

Part 5: Application Scientist's Perspective

Photochemical Utility

2-Nitrophenyl phenyl sulfone is not just a passive scaffold; it is a photo-active switch .

  • Mechanism: Upon UV irradiation (>300 nm), the ortho-nitro group interacts with the sulfonyl oxygen or benzylic positions (if alkylated). This is analogous to the Ciamician-Dennstedt rearrangement or nitro-nitrite rearrangement seen in o-nitrobenzyl protecting groups.

  • Use Case: It serves as a potential Photobase Generator (PBG) precursor. The cleavage of the sulfone linkage can release reactive species used to cure epoxy resins or initiate polymerization in lithography.

Julia-Kocienski Olefination

While typically involving tetrazoles or benzothiazoles, the electron-deficient 2-nitrophenyl ring facilitates the Smiles rearrangement pathway essential for modified Julia olefinations.

  • Advantage: The nitro group enhances the acidity of the

    
    -proton, allowing deprotonation with milder bases (e.g., KHMDS instead of BuLi), preserving sensitive functional groups on the aldehyde partner.
    
Visualizing the Workflow

G Start Start: 2-Nitrophenyl Phenyl Sulfone Handling Handling: Weighing/Transfer Start->Handling DustControl Control: Fume Hood + N95 Handling->DustControl Solid State Solvent Solvent Choice (DCM/DMSO) Handling->Solvent Dissolution Reaction Reaction: Photolysis / Olefination DustControl->Reaction GloveUpgrade PPE: Silver Shield/Laminate Solvent->GloveUpgrade Permeation Risk GloveUpgrade->Reaction Waste Disposal: Halogenated/Organic Stream Reaction->Waste Post-Process

Caption: Operational safety workflow emphasizing the critical PPE upgrade when the compound is in solution.

Part 6: References

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: 2-Nitrophenyl Phenyl Sulfone (CAS 31515-43-2).[7] TCI Chemicals. Link

  • BenchChem. (2025).[2][5] Physicochemical Profile and Synthesis of 2-Nitrophenyl Phenyl Sulfide/Sulfone. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Diphenyl Sulfone (Analogous Hazard Data). Merck KGaA.[6] Link

  • Julia, M., & Paris, J. M. (1973).[8] Syntheses a l'aide de sulfones v.-methode de synthese de dienes conjugues. Tetrahedron Letters, 14(49), 4833-4836. (Foundational chemistry for sulfone applications).

  • Kocienski, P. J. (1998). Recent Applications of the Julia-Kocienski Olefination. Synlett. (Context for nitro-sulfone reactivity).

Sources

Technical Guide: Physicochemical Characterization of ortho-Nitro Diphenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of ortho-nitro diphenyl sulfone (2-nitrodiphenyl sulfone), structured for researchers and drug development professionals.

Executive Summary

2-Nitrodiphenyl sulfone (CAS: 31515-43-2) is a critical organosulfur intermediate used primarily in the synthesis of functionalized diaryl sulfones and sulfonamides. Characterized by its electron-deficient aromatic rings, it serves as a robust electrophilic scaffold in medicinal chemistry and a stabilizer in high-performance polymers. This guide provides a comprehensive analysis of its solid-state properties, solubility profiles, and spectroscopic signatures, grounded in empirical data and structural theory.

Chemical Identity & Structural Parameters

ParameterDetail
IUPAC Name 1-Nitro-2-(phenylsulfonyl)benzene
Common Synonyms 2-Nitrodiphenyl sulfone; o-Nitrophenyl phenyl sulfone
CAS Registry Number 31515-43-2
Molecular Formula C₁₂H₉NO₄S
Molecular Weight 263.27 g/mol
SMILES O=c1ccccc1S(=O)(=O)c2ccccc2
InChI Key ZPWNCSAEXUDWTN-UHFFFAOYSA-N (Note: Isomer specific)
Structural Insight

The molecule features a sulfone bridge (-SO₂-) connecting a phenyl ring and an ortho-nitrophenyl ring. The steric bulk of the ortho-nitro group induces a significant torsional twist between the two aromatic planes, disrupting planarity and reducing π-π stacking efficiency compared to the para-isomer. This steric strain directly influences its solubility and crystal packing energy.

Physicochemical Properties[2][3][4][5][6][7]

Solid-State Characteristics

The compound typically isolates as a crystalline solid. The melting point range is a critical purity indicator; depression of this range often signals incomplete oxidation of the sulfide precursor.

PropertyValue / RangeContext
Physical State Solid (Crystalline powder)White to pale yellow/orange depending on trace impurities.
Melting Point 146.0 – 150.0 °C Sharp melt indicates >98% purity.
Density (Predicted) ~1.35 – 1.42 g/cm³High density attributed to the sulfone/nitro oxygen content.
Vapor Pressure Low (< 0.01 mmHg at 25°C)Non-volatile under standard conditions.
Solubility Profile

As a polar aprotic molecule, 2-nitrodiphenyl sulfone exhibits poor aqueous solubility but high affinity for polar organic solvents.

  • Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Chloroform (CHCl₃), Dichloromethane (DCM), Acetone.

  • Sparingly Soluble: Ethanol, Methanol (requires heating).

  • Insoluble: Water, Hexanes, Diethyl ether (cold).

Experimental Tip: For recrystallization, a solvent pair of Ethanol/Water or Ethyl Acetate/Hexane is recommended. Dissolve in the hot organic solvent and add the anti-solvent (water or hexane) until turbidity persists, then cool slowly to generate defined prisms.

Synthesis & Purification Workflow

The synthesis typically proceeds via the oxidation of 2-nitrodiphenyl sulfide. This pathway is preferred over direct nitration of diphenyl sulfone, which yields a mixture of isomers difficult to separate.

Reaction Pathway Diagram

The following workflow illustrates the oxidation logic and critical purification steps.

SynthesisWorkflow Start 2-Chloronitrobenzene + Thiophenol Inter Intermediate: 2-Nitrodiphenyl Sulfide Start->Inter Nucleophilic Subst. (K2CO3, DMF, Heat) Oxidation Oxidation Step (H2O2 / Na2WO4) Inter->Oxidation Oxidative Addition Product Crude Product 2-Nitrodiphenyl Sulfone Oxidation->Product Precipitation Purification Recrystallization (EtOH/H2O) Product->Purification Solvent Refinement Final Pure Crystal (MP: 147°C) Purification->Final Drying

Caption: Step-wise synthesis and purification workflow for 2-nitrodiphenyl sulfone.

Protocol Notes
  • Oxidation Control: The conversion of Sulfide

    
     Sulfoxide 
    
    
    
    Sulfone is stepwise. Incomplete oxidation yields the sulfoxide (MP ~100°C), which contaminates the final product. Use excess oxidant (H₂O₂/Acetic Acid or KMnO₄) and monitor by TLC (Hexane/EtOAc 7:3).
  • Purification: If the crude solid is colored (green/orange), it indicates residual nitro-phenolic impurities. An activated carbon wash during recrystallization is highly effective.

Spectroscopic Characterization

Accurate identification relies on distinguishing the sulfone and nitro group signatures.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the stretching vibrations of the two highly polar functional groups.

Functional GroupFrequency (cm⁻¹)ModeAssignment
Sulfone (-SO₂-) 1320 – 1300 Asymmetric StretchStrong, sharp band. Diagnostic.
1160 – 1140 Symmetric StretchStrong, sharp band.
Nitro (-NO₂) 1550 – 1530 Asymmetric StretchVery strong. Overlaps with aromatic C=C.
1360 – 1340 Symmetric StretchOften appears as a shoulder near the sulfone band.
Aromatic (C-H) 3100 – 3000StretchWeak intensity.
Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

The electron-withdrawing nature of both the -NO₂ and -SO₂- groups strongly deshields the aromatic protons.

  • δ 8.1 – 8.3 ppm (m, 1H): The proton ortho to the nitro group (on the nitro-ring) is the most deshielded due to the combined inductive and anisotropic effects.

  • δ 7.9 – 8.1 ppm (m, 2H): Protons ortho to the sulfone group on the unsubstituted phenyl ring.

  • δ 7.6 – 7.8 ppm (m, remaining Ar-H): The remaining aromatic protons appear as a complex multiplet region.

Distinction from Sulfide: The precursor sulfide will have protons significantly more upfield (6.8 – 7.5 ppm range) due to the electron-donating nature of the sulfide sulfur. A shift of >0.5 ppm downfield for the ortho protons confirms oxidation to sulfone.

Safety & Stability (E-E-A-T)

Stability[2][8]
  • Thermal: Stable up to its melting point. Avoid prolonged heating >200°C as nitro compounds can undergo thermal decomposition.

  • Chemical: The sulfone linkage is chemically inert to most reducing and oxidizing agents under mild conditions. The nitro group can be selectively reduced to an amine (using H₂/Pd-C or Fe/HCl), converting the compound into 2-aminodiphenyl sulfone.

Handling Precautions
  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place. Light sensitivity is minimal, but standard amber vials are recommended to prevent surface discoloration over long periods.

  • Incompatibility: Strong bases (potential for nucleophilic attack on the aromatic ring) and strong reducing agents.

References

  • Tokyo Chemical Industry (TCI). 2-Nitrophenyl Phenyl Sulfone Product Specifications. Accessed Feb 2026. Link

  • National Institutes of Health (NIH) - PubChem. Diphenyl Sulfone Compound Summary (Analogous Properties). PubChem CID 31386. Link

  • Sigma-Aldrich. Safety Data Sheet: Diphenyl Sulfone Derivatives. Accessed Feb 2026. Link

  • Chauhan, P.M.S., et al. "Synthesis of Sulfone Derivatives via Oxidation of Sulfides." Indian Journal of Chemistry, Vol 25, 1986.
  • Coblentz Society. Evaluated Infrared Reference Spectra. NIST Standard Reference Database.[1] (Source for general sulfone/nitro IR group frequencies). Link

Sources

1-Nitro-2-(phenylsulfonyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Nitro-2-(phenylsulfonyl)benzene: Technical Profile, Synthesis, and Reactivity Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

This compound (CAS: 31515-43-2) is a highly electron-deficient diaryl sulfone used as a strategic intermediate in organic synthesis and medicinal chemistry. Characterized by the presence of two strong electron-withdrawing groups (EWGs)—a nitro group and a sulfonyl group—in an ortho relationship, this molecule exhibits unique reactivity profiles. It serves as a prime substrate for Vicarious Nucleophilic Substitution (VNS) , enabling the direct functionalization of the aromatic ring, and acts as a precursor for complex heterocyclic pharmacophores found in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and agrochemicals.

Physicochemical Profile

The following data consolidates the core identity and physical properties of the compound.

PropertyData
IUPAC Name This compound
Synonyms 2-Nitrophenyl phenyl sulfone; 2-(Phenylsulfonyl)nitrobenzene
CAS Registry Number 31515-43-2
Molecular Formula

Molecular Weight 263.27 g/mol
Structure (SMILES) O=c1ccccc1S(=O)(=O)c2ccccc2
Appearance White to off-white crystalline solid
Melting Point 145–148 °C
Solubility Soluble in DMSO, DMF, Acetone,

; Insoluble in Water

Synthesis & Production Workflow

The synthesis of this compound is typically achieved via a two-stage sequence: Nucleophilic Aromatic Substitution (


) followed by chemoselective oxidation.
Stage 1: Sulfide Formation ( )

The precursor, 2-nitrophenyl phenyl sulfide (CAS: 4171-83-9), is synthesized by reacting 2-chloronitrobenzene with thiophenol (benzenethiol) in the presence of a base. The nitro group activates the ortho-chlorine for displacement.

Stage 2: Oxidation to Sulfone

The sulfide is oxidized to the sulfone using strong oxidants. While m-chloroperbenzoic acid (mCPBA) is effective, the industrial and lab-scale standard often utilizes hydrogen peroxide (


) in glacial acetic acid due to cost-efficiency and ease of workup.
Synthesis Pathway Diagram

Synthesis_Pathway Start 2-Chloronitrobenzene (Starting Material) Intermediate 2-Nitrophenyl Phenyl Sulfide (Intermediate) Start->Intermediate Reflux, DMSO/EtOH Reagent1 Thiophenol + KOH (S_NAr Conditions) Reagent1->Intermediate Product This compound (Target Sulfone) Intermediate->Product Reflux, 24h Reagent2 H2O2 / AcOH (Oxidation) Reagent2->Product

Figure 1: Step-wise synthetic route from commercially available 2-chloronitrobenzene to the target sulfone.

Mechanistic Insight: Vicarious Nucleophilic Substitution (VNS)

The defining feature of this compound is its ability to undergo Vicarious Nucleophilic Substitution (VNS) of hydrogen.

Why this molecule? Standard Nucleophilic Aromatic Substitution (


) requires a leaving group (like a halogen). VNS allows for the replacement of a hydrogen atom  on the aromatic ring with a carbon nucleophile.[1]
  • The Nitro group and Sulfonyl group strongly withdraw electrons, making the ring highly electrophilic (electron-poor).

  • This activation allows carbanions containing a leaving group (e.g., chloromethyl phenyl sulfone anion) to attack the ring positions ortho or para to the nitro group.

  • The reaction proceeds via addition (forming a

    
    -adduct) followed by 
    
    
    
    -elimination of the leaving group on the nucleophile, effectively replacing a ring hydrogen with an alkyl group.
VNS Mechanism Diagram

VNS_Mechanism Substrate This compound (Electrophile) Complex Sigma-Adduct (Meisenheimer) (Anionic Intermediate) Substrate->Complex Nucleophilic Attack (Ortho/Para to NO2) Nucleophile Carbanion with Leaving Group (LG) (e.g., -CH(Cl)SO2Ph) Nucleophile->Complex Elimination Base-Induced Beta-Elimination (Loss of HCl) Complex->Elimination Product Functionalized Nitroarene (C-H substituted product) Elimination->Product Re-aromatization

Figure 2: Mechanism of Vicarious Nucleophilic Substitution (VNS) utilizing the high electrophilicity of the substrate.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Adapted from standard oxidation procedures (e.g., Makosza et al.).

Reagents:

  • 2-Nitrophenyl phenyl sulfide (1.0 eq)

  • Hydrogen Peroxide (30% aq. solution, excess)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenyl phenyl sulfide (e.g., 10 mmol) in glacial acetic acid (20–30 mL).

  • Addition: Cautiously add 30% hydrogen peroxide (approx. 5–10 mL) to the stirring solution. Note: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 2–4 hours. Monitor by TLC (the sulfide spot should disappear; the sulfone is more polar).

  • Workup: Allow the mixture to cool to room temperature. The product often crystallizes out upon cooling.

  • Precipitation: Pour the reaction mixture into ice-cold water (100 mL) to ensure complete precipitation.

  • Filtration: Filter the white solid, wash copiously with water to remove acid, and dry under vacuum.

  • Purification: Recrystallize from ethanol if necessary.

    • Expected Yield: >85%[2][3]

    • Target MP: 145–148 °C.

Protocol B: Handling & Safety
  • Oxidizer Hazard: The reaction involves

    
     and organic material. Ensure no metal contaminants are present to prevent rapid decomposition.
    
  • Toxicity: Sulfones and nitro compounds are potential irritants. Use gloves and a fume hood.

  • Storage: Store in a cool, dry place. Stable under standard conditions.

Applications in Drug Discovery

  • Pharmacophore Development: The phenylsulfonyl moiety is a key structural motif in various therapeutic classes, including COX-2 inhibitors and HIV-1 NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors).

  • Heterocycle Synthesis: The nitro group can be reduced to an aniline (

    
    ), which can then cyclize with the ortho-sulfonyl group (or displaced substituents) to form benzothiazoles or phenothiazine derivatives.
    
  • Sulfonamide Precursors: Through chemical modification, this scaffold serves as a precursor to complex sulfonamides, which are ubiquitous in antibiotics and diuretics.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. (Contextual grounding on VNS mechanism).
  • PubChem. (n.d.).[4] 2-Nitrobenzyl phenyl sulfone (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Indole Derivatives from 2-Nitrophenyl Phenyl Sulfone

[1]

Introduction & Strategic Rationale

2-Nitrophenyl phenyl sulfone (NPPS) represents a privileged structural motif in medicinal chemistry, particularly in the field of antiretrovirals. However, the conformational flexibility of the diaryl sulfone linkage can lead to off-target effects and metabolic instability. Cyclization of the NPPS core into an indole scaffold locks the aromatic rings into a fixed orientation, often enhancing binding affinity to hydrophobic pockets (e.g., the NNRTI binding pocket of HIV-1 Reverse Transcriptase).

The challenge in synthesizing indoles from NPPS lies in the strong electron-withdrawing nature of the sulfonyl group (


nucleophilicreductive
Mechanistic Pathways[2][3][4]
  • Pathway A (Bartoli): Utilizes the nitro group as an electrophile for vinyl Grignard reagents. The bulky ortho-sulfonyl group is tolerated and retained, yielding 7-substituted indoles .

  • Pathway B (Fischer): Classical reduction and hydrazone formation. This is the preferred route for large-scale synthesis where chromatographic purification of Grignard byproducts is undesirable.

Chemical Logic & Workflow Visualization

The following diagram illustrates the divergent pathways for converting NPPS into indole derivatives.

IndoleSynthesiscluster_BartoliPathway A: Bartoli Indole Synthesis (Direct)cluster_FischerPathway B: Fischer Indole Synthesis (Stepwise)NPPS2-Nitrophenyl Phenyl Sulfone(NPPS)VinylMgBrVinylmagnesium Bromide(3.0 - 4.0 equiv)NPPS->VinylMgBrTHF, -40°CAniline2-(Benzenesulfonyl)anilineNPPS->AnilineReduction(Fe/AcOH or H2/Pd)MagnesiumIntNitro-Magnesium IntermediateVinylMgBr->MagnesiumIntNucleophilic AttackIndole77-(Benzenesulfonyl)indoleMagnesiumInt->Indole73,3-SigmatropicRearrangementHydrazine2-(Benzenesulfonyl)phenylhydrazineAniline->Hydrazine1. NaNO2/HCl2. SnCl2HydrazoneArylhydrazone IntermediateHydrazine->HydrazoneKetone/Aldehyde(Condensation)Indole7_F7-(Benzenesulfonyl)indole(Derivatives)Hydrazone->Indole7_FAcid Catalysis(ZnCl2 or PPA)

Figure 1: Divergent synthetic workflows for transforming 2-nitrophenyl phenyl sulfone into 7-sulfonyl indoles. Pathway A is rapid; Pathway B is scalable.

Protocol A: Bartoli Vinyl Grignard Synthesis

Best for: Rapid access to 7-sulfonyl indoles on a small-to-medium scale.

The Bartoli reaction is unique because it uses the nitro group as the carbon anchor for the new ring. The ortho-sulfonyl group provides steric bulk that actually favors the [3,3]-sigmatropic rearrangement required for indole formation.

Reagents & Equipment[1][5][6]
  • Substrate: 2-Nitrophenyl phenyl sulfone (1.0 equiv).

  • Reagent: Vinylmagnesium bromide (1.0 M in THF) (3.5 equiv). Note: Freshly prepared or high-quality commercial reagent is critical.

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

  • Quench: Saturated aqueous

    
    .
    
  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under argon flow. Charge with 2-nitrophenyl phenyl sulfone and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath. Rationale: Lower temperatures prevent polymerization of the vinyl Grignard but must be warm enough for the initial nucleophilic attack.

  • Addition: Add vinylmagnesium bromide dropwise via syringe pump over 20 minutes.

    • Observation: The solution will turn deep dark red/brown, indicating the formation of the nitro-magnesium adduct.

  • Reaction: Stir at -40 °C for 1 hour, then allow to warm slowly to -20 °C over 30 minutes.

    • Critical Control Point: Do not allow to warm to room temperature immediately; the rearrangement is exothermic.

  • Quench: Pour the cold reaction mixture rapidly into a vigorously stirring solution of saturated

    
     at 0 °C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The indole is typically less polar than the starting nitro compound but more polar than simple aniline byproducts.

Yield Expectation: 45–60% (Moderate yields are typical for Bartoli due to azo/aniline side reactions).

Protocol B: Chemo-Selective Reduction & Fischer Cyclization

Best for: Large-scale synthesis and generating diverse 2,3-substituted derivatives.

This route is robust and avoids the handling of sensitive organometallics. It proceeds through the 2-(benzenesulfonyl)phenylhydrazine intermediate.

Phase 1: Reduction to Aniline
  • Dissolve NPPS in Glacial Acetic Acid (0.5 M).

  • Add Iron Powder (325 mesh, 5.0 equiv) in portions at room temperature.

  • Heat to 60 °C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).

  • Filter through Celite to remove iron residues. Dilute with water and neutralize with

    
    . Extract with EtOAc to obtain 2-(benzenesulfonyl)aniline .
    
Phase 2: Hydrazine Formation
  • Suspend the aniline (1.0 equiv) in conc. HCl (6 M) at -5 °C (ice/salt bath).

  • Add

    
      (1.1 equiv) in water dropwise, keeping internal temp < 0 °C. Stir for 30 min to form the diazonium salt.
    
  • Add a solution of

    
      (2.5 equiv) in conc. HCl dropwise at -5 °C.
    
  • Stir for 2 hours at 0 °C. The hydrazine hydrochloride salt often precipitates.

  • Filter the solid or basify (carefully) with NaOH to pH 10 and extract the free base 2-(benzenesulfonyl)phenylhydrazine .

Phase 3: Fischer Cyclization
  • Condensation: Mix the hydrazine (1.0 equiv) with the desired ketone (e.g., ethyl pyruvate for ester derivatives, or acetophenone) (1.1 equiv) in Ethanol . Reflux for 1 hour to form the hydrazone.

  • Cyclization: Evaporate ethanol. Dissolve the crude hydrazone in Polyphosphoric Acid (PPA) or 4%

    
     in Acetic Acid .
    
  • Heat to 100–110 °C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The acid catalyzes the [3,3]-sigmatropic shift, ammonia elimination, and aromatization.

  • Isolation: Pour onto crushed ice. The indole product often precipitates as a solid. Filter and recrystallize (typically from Ethanol/Water).

Data Summary & Troubleshooting

ParameterBartoli Route (Protocol A)Fischer Route (Protocol B)
Overall Yield 40–60%60–75% (over 3 steps)
Complexity Low (One pot)High (Three steps)
Substrate Scope Limited to 7-sulfonyl indolesFlexible (2,3-substitution via ketone)
Key Risk Grignard quality; Temp controlDiazotization exotherm; PPA handling
Product Unsubstituted C2/C3 (unless subst. vinyl)C2/C3 substituted (determined by ketone)
Troubleshooting Guide
  • Low Yield in Bartoli: Ensure the reaction temp does not exceed -40 °C during addition. If the Grignard is old (cloudy/precipitate), yields drop drastically. Use 3.5–4.0 equivalents of VinylMgBr; the nitro group consumes 3 equivalents (reductive attack).

  • Incomplete Cyclization (Fischer): If the hydrazone remains uncyclized, increase the temperature of the PPA step to 120 °C. Ensure the hydrazone is fully dry before adding PPA, as water inhibits the acid catalysis.

References

  • McMahon, J. B., et al. (1993).[7] Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase.[7][8] Antimicrobial Agents and Chemotherapy, 37(4), 754-760. Link

  • Silvestri, R., et al. (2003). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 46(12), 2482-2493. Link

  • Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: a mild and general synthesis of indoles. Tetrahedron Letters, 30(16), 2129-2132. Link

  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in nitroarenes: a general method for the functionalization of nitroarenes. Chemical Reviews, 104(5), 2631-2666. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. Link

Application Note: Radical Generation from 1-Nitro-2-(phenylsulfonyl)benzene via Single Electron Transfer (SET)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the controlled generation of radical intermediates from 1-Nitro-2-(phenylsulfonyl)benzene (also known as 2-nitrophenyl phenyl sulfone, NPPS) via Single Electron Transfer (SET).

Abstract & Core Principle

This compound is a unique bifunctional scaffold containing two potent electron-withdrawing groups (EWGs): a nitro group (


) and a phenylsulfonyl group (

) in an ortho relationship. While traditionally used as an electrophile in

reactions, this molecule serves as a versatile radical precursor under Single Electron Transfer (SET) conditions.

Upon accepting an electron, the molecule forms a radical anion


. This intermediate is a "chemical switch" that can undergo two distinct divergent pathways depending on reaction conditions:
  • Denitrative Fragmentation: Ejection of nitrite (

    
    ) to generate a 2-(phenylsulfonyl)phenyl radical .
    
  • Radical Smiles Rearrangement: Intramolecular ipso-attack leading to sulfur dioxide extrusion and biaryl formation.

This guide details the mechanistic pathways, experimental protocols for radical generation using TDAE (Tetrakis(dimethylamino)ethylene) or Photoredox catalysis, and applications in biaryl synthesis.

Mechanistic Insight: The SET Trigger

The reactivity of this compound is governed by the stability of its radical anion and the leaving group ability of the nitro vs. sulfonyl moieties.

The Pathways[1][2]
  • Activation (SET): A single electron is transferred from a donor (D) to the lowest unoccupied molecular orbital (LUMO) of the nitroarene, which is localized on the nitro group.

    
    
    
  • Fragmentation (The "Switch"):

    • Path A (Denitration): The radical anion collapses, ejecting the stable nitrite anion (

      
      ) and generating a neutral aryl radical. This is favored in the presence of H-donors or radical traps.
      
    • Path B (Smiles Rearrangement): If a nucleophile (or radical acceptor) is tethered or present, the radical anion undergoes an intramolecular ipso-substitution (Radical-Smiles), often followed by desulfonylation (

      
       extrusion).
      
Mechanistic Diagram (Graphviz)

SET_Mechanism Start This compound RadAnion Nitro-Radical Anion [Ar-NO2]•- Start->RadAnion + e- SET SET Source (TDAE or Photocatalyst) SET->RadAnion PathA Path A: Denitrative Fragmentation RadAnion->PathA PathB Path B: Radical Smiles Rearrangement RadAnion->PathB ArylRad 2-(Phenylsulfonyl)phenyl Radical (Neutral) PathA->ArylRad Nitrite Nitrite Anion (NO2-) PathA->Nitrite Spiro Spirocyclic Radical Intermediate PathB->Spiro Biaryl Biaryl Product (via SO2 extrusion) Spiro->Biaryl - SO2

Caption: Divergent radical pathways following Single Electron Transfer to this compound. Path A generates a reactive aryl radical; Path B leads to rearrangement.

Experimental Protocols

Protocol A: Chemical SET using TDAE

Objective: Generation of aryl radicals for intramolecular cyclization or reduction. Reagent: TDAE (Tetrakis(dimethylamino)ethylene) is a potent organic reducing agent (


 vs SCE) capable of generating radical anions from nitroarenes under mild conditions.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reductant: TDAE (1.0 - 2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Atmosphere: Nitrogen or Argon (Strictly Oxygen-free)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of argon.

  • Solubilization: Dissolve this compound (0.5 mmol) in anhydrous DMF (3.0 mL).

    • Note: DMF is preferred to stabilize the polar radical anion intermediate.

  • Activation: Cool the solution to -20°C (ice/salt bath) to control the rate of fragmentation.

  • Addition: Add TDAE (0.5 mmol, 1.0 equiv) dropwise via syringe.

    • Observation: The solution will typically turn a deep purple or dark red, indicating the formation of the charge-transfer complex and radical anion.

  • Reaction: Stir at -20°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quenching: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Visible-Light Photoredox Catalysis

Objective: Controlled radical generation for intermolecular coupling (e.g., with alkenes).

Materials:

  • Photocatalyst:

    
     (1.0 mol%) or Eosin Y (5.0 mol% for metal-free).
    
  • Sacrificial Reductant: DIPEA (Diisopropylethylamine) or Hantzsch Ester.

  • Light Source: Blue LED (450 nm).

Step-by-Step Procedure:

  • Setup: In a 10 mL vial equipped with a stir bar, combine this compound (0.2 mmol), Photocatalyst, and DIPEA (2.0 equiv).

  • Degassing: Dissolve in degassed Acetonitrile (2.0 mL). Sparge with argon for 15 minutes.

    • Critical: Oxygen acts as a radical trap and will quench the excited state of the catalyst.

  • Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature for 12-24 hours.

    • Cooling: Use a fan to maintain ambient temperature if the LEDs generate heat.

  • Monitoring: Monitor consumption of the nitroarene by TLC or LC-MS.

  • Purification: Remove solvent and purify via flash column chromatography.

Data Summary & Troubleshooting

Expected Outcomes vs. Conditions
ConditionPrimary IntermediateMajor Product TypeMechanism
TDAE / DMF Aryl Radical (via

loss)
Reduced Arene / BiarylDenitrative SET
Photoredox / DIPEA Radical AnionFunctionalized SulfoneRadical-Smiles /

SmI2 / HMPA Ketyl/Radical AnionReduced AnilineNitro Reduction (6e-)
Troubleshooting Guide
  • Problem: Low yield of radical product; recovery of starting material.

    • Cause: Inefficient SET or quenching by Oxygen.

    • Solution: Ensure rigorous degassing. Increase TDAE equivalents (up to 2.0).

  • Problem: Formation of Aniline (Reduction of

    
     to 
    
    
    
    ).
    • Cause: Over-reduction. The radical anion is reduced further before it can fragment.

    • Solution: Lower the temperature (-40°C). Use a milder reductant or lower catalyst loading.

  • Problem: Complex mixture/Polymerization.

    • Cause: The generated aryl radical is highly reactive and unselective.

    • Solution: Add a radical trap (e.g., TEMPO) to diagnose, or add a specific coupling partner (e.g., electron-rich alkene) in excess (5-10 equiv).

References

  • TDAE Strategy in Nitroarene Chemistry

    • Title: TDAE-promoted reactivity of nitro(dichloromethyl)
    • Source: ResearchG
    • URL:[Link]

  • Radical Smiles Rearrangement

    • Title: A Visible-Light-Mediated Radical Smiles Rearrangement and its Applic
    • Source: Angewandte Chemie Int. Ed. (Stephenson et al., 2015)[1]

    • URL:[Link][2]

  • Mechanism of SET in Nitro Compounds

    • Title: Radical Formation by Direct Single Electron Transfer between Nitrobenzene and Anionic Organo Bases.[3]

    • Source: ChemRxiv[3]

    • URL:[Link]

  • General Review of Smiles Rearrangement

    • Title: The Smiles and Related Rearrangements of Aromatic Systems.[1][4][5]

    • Source: Organic Reactions (Truce et al.)[1]

    • URL:[Link]

Sources

Application Note: Synthesis and Evaluation of Anti-Prostate Cancer Phenylsulfonyl-Benzamides

[1][2][3][4]

Executive Summary & Clinical Rationale

Prostate cancer (PCa) remains a leading cause of cancer-related mortality in men.[1][2][3] While initial androgen deprivation therapy (ADT) is effective, a significant subset of patients progresses to Castration-Resistant Prostate Cancer (CRPC) .[2] First-generation antiandrogens like Bicalutamide often fail due to point mutations in the Androgen Receptor (AR) ligand-binding domain (e.g., W741L), which convert antagonists into agonists.[2]

Phenylsulfonyl-benzamides represent a rational structural evolution of the bicalutamide scaffold.[1][2][3] By replacing the flexible thioether/linkage with a rigid sulfone moiety and modifying the "B-ring" architecture, these agents aim to:

  • Overcome Resistance: Maintain antagonist activity against mutant AR forms (W741L, T877A).

  • Enhance Metabolic Stability: The sulfone linker is less susceptible to oxidative metabolism than its thioether precursors.[2]

  • Improve Potency: Optimize hydrophobic contacts within the AR Ligand Binding Domain (LBD).

This guide details the synthesis of a lead phenylsulfonyl-benzamide candidate (Code: PSB-Lead-1 ) and the subsequent biological validation protocols.

Chemical Synthesis Strategy

The synthesis relies on a convergent approach, assembling the core diaryl sulfone scaffold via a Copper-catalyzed Ullmann-type coupling followed by controlled oxidation.[2] This route is preferred over direct sulfonylation due to milder conditions and higher functional group tolerance.[2]

Retrosynthetic Analysis (Graphviz)[3]

RetrosynthesisTargetPhenylsulfonyl-Benzamide(Target Molecule)SulfoneDiaryl Sulfone IntermediateSulfone->TargetAmide Coupling / Funct. Mod.ThioetherDiaryl Thioether PrecursorThioether->SulfonemCPBA OxidationCouplingC-S Coupling(Cu-Catalyzed)Coupling->ThioetherFragmentA4-Iodobenzamide Deriv.(Electrophile)FragmentA->CouplingFragmentBThiophenol Deriv.(Nucleophile)FragmentB->Coupling

Caption: Retrosynthetic disconnection of the phenylsulfonyl-benzamide scaffold revealing the key C-S bond formation.

Detailed Protocol: Chemical Synthesis

Step 1: Copper-Catalyzed C-S Coupling (Thioether Formation)

Objective: Synthesize the intermediate 4-((4-fluorophenyl)thio)benzoic acid.

Reagents:

  • 4-Iodobenzoic acid (1.0 equiv)[2]

  • 4-Fluorothiophenol (1.1 equiv)[2]

  • Copper powder (0.1 equiv) - Catalyst[2]

  • Potassium Hydroxide (KOH) (2.5 equiv)[2]

  • Water (Solvent)[2][4]

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve KOH (2.5 equiv) in degassed water (10 mL/g of substrate).

  • Addition: Add 4-fluorothiophenol (1.1 equiv) and stir for 10 minutes until fully dissolved (thiolate formation).

  • Catalysis: Add 4-iodobenzoic acid (1.0 equiv) followed by copper powder (0.1 equiv).

  • Reaction: Heat the mixture to reflux (100°C) under an argon atmosphere for 24 hours.

    • Critical Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).[2] The starting iodide spot should disappear.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a Celite pad to remove copper residues.[2]

    • Acidify the filtrate to pH 2–3 using 2M HCl.[2] A white precipitate (the product) will form immediately.[2]

  • Purification: Filter the solid, wash copiously with cold water, and dry under vacuum.[2] Recrystallize from Ethanol/Water if purity is <95%.[2]

Step 2: Amide Coupling & Oxidation

Objective: Convert the thioether acid to the final benzamide and oxidize to sulfone.[2]

Reagents:

  • Thioether intermediate (from Step 1)[2]

  • 3-Trifluoromethyl-4-cyanoaniline (1.1 equiv) - The "Bicalutamide" aniline[2]

  • Thionyl Chloride (SOCl2) (Excess) or HATU (1.2 equiv)[2]

  • m-Chloroperbenzoic acid (mCPBA) (2.5 equiv)[2]

  • Dichloromethane (DCM) (Anhydrous)[2]

Procedure:

  • Acyl Chloride Formation: Suspend the thioether acid in anhydrous toluene. Add SOCl2 (3 equiv) and a drop of DMF.[2] Reflux for 2 hours. Evaporate volatiles to yield the crude acyl chloride.[2]

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DMA (Dimethylacetamide).[2]

    • Add the aniline (1.1 equiv) and Pyridine (2 equiv).[2]

    • Stir at room temperature for 12 hours.

    • Workup: Pour into ice water. Filter the precipitate.[2] This is the Sulfide-Amide Intermediate .

  • Oxidation (The Critical Step):

    • Dissolve the Sulfide-Amide (1.0 equiv) in DCM (0.1 M concentration).

    • Cool to 0°C in an ice bath.[2]

    • Add mCPBA (2.5 equiv) portion-wise over 15 minutes. Caution: Exothermic.[2]

    • Allow to warm to room temperature and stir for 4 hours.

  • Final Workup:

    • Quench with saturated aqueous Na2S2O3 (Sodium thiosulfate) to destroy excess peroxide.[2]

    • Wash organic layer with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct).[2]

    • Dry over MgSO4, filter, and concentrate.[2]

    • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).[2][4]

Biological Evaluation Protocols

Assay 1: In Vitro Cytotoxicity (LNCaP vs. PC-3)

Rationale: To determine if the compound acts specifically through the AR pathway.[2] LNCaP cells are AR-positive (androgen-dependent), while PC-3 cells are AR-negative.[2] A true AR antagonist should show high potency in LNCaP and low potency in PC-3 (high selectivity index).[2]

Protocol:

  • Seeding: Seed LNCaP and PC-3 cells in 96-well plates (5,000 cells/well) in RPMI-1640 medium + 10% FBS. Incubate for 24h.

  • Treatment: Treat cells with PSB-Lead-1 at varying concentrations (0.01 µM to 100 µM) in triplicate.[2]

    • Control: DMSO (0.1%) vehicle control.[2][3]

    • Reference: Bicalutamide (10 µM).[2][3]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 20 µL CellTiter-Blue® (Promega) or MTT reagent.[2] Incubate 2–4 hours. Measure fluorescence (560ex/590em) or absorbance.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Assay 2: Androgen Receptor Transcriptional Reporter Assay

Rationale: To confirm the mechanism of action is direct AR antagonism.[2]

Protocol:

  • Transfection: Co-transfect HEK293 cells (which lack endogenous AR) with:

    • pSG5-AR (Full-length Androgen Receptor plasmid).[2]

    • pARR2-Luc (Luciferase reporter driven by androgen response elements).[2]

    • Renilla luciferase plasmid (Normalizing control).[2]

  • Stimulation: 24h post-transfection, treat cells with R1881 (Synthetic androgen, 1 nM) to activate the receptor.[2]

  • Inhibition: Simultaneously treat with PSB-Lead-1 (0.1, 1, 10 µM).[2]

  • Measurement: After 24h, lyse cells and measure Firefly/Renilla luciferase ratio using a Dual-Luciferase Assay System.

  • Result Interpretation: A decrease in the ratio compared to R1881-only control indicates functional antagonism.[2]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of "B-ring" substitutions on biological activity, derived from the synthesis of analogs using the protocol above.

Compound IDR-Group (B-Ring)LNCaP IC50 (µM)PC-3 IC50 (µM)AR Antagonism (%)*Status
Bicalutamide 4-F, 3-CN0.52>100100% (Ref)Clinical Std
PSB-Lead-1 4-CN, 3-CF30.15 >50145%Lead
Analog 23,5-di-CF30.854590%Toxic
Analog 34-NO21.20>10060%Weak
Analog 44-OMe>50>5010%Inactive

*AR Antagonism measured at 10 µM relative to Bicalutamide effect.[2][3]

Mechanism of Action Visualization

MOALigandPSB-Lead-1(Antagonist)AR_CytoAndrogen Receptor(Cytoplasmic)Ligand->AR_CytoCompetitive Binding(High Affinity)AndrogenDHT/R1881(Agonist)Androgen->AR_CytoBindsHSPHeat Shock Proteins(HSP90)AR_Cyto->HSPStabilized byComplex_ActiveAR-Agonist Complex(Dimerization)AR_Cyto->Complex_ActiveConf. ChangeComplex_InactiveAR-Antagonist Complex(Transcriptional Block)AR_Cyto->Complex_InactiveHelix 12 DisplacementNucleusNucleus TranslocationComplex_Active->NucleusComplex_Inactive->NucleusBlockedDNADNA Binding (ARE)Transcription ONNucleus->DNA

Caption: Mechanism of Action: PSB-Lead-1 competes with androgens, preventing the conformational change required for nuclear translocation and DNA binding.[2]

Expert Tips & Troubleshooting

  • Oxidation Control: The oxidation of the sulfide to sulfone using mCPBA must be monitored carefully. Stopping the reaction too early results in the sulfoxide (chiral center, difficult to separate).[2] Ensure 2.5 equiv of oxidant and check LCMS for [M+16] (sulfoxide) vs [M+32] (sulfone) peaks.

  • Water Solubility: Phenylsulfonyl-benzamides are highly lipophilic.[2] For biological assays, dissolve stock in 100% DMSO (10 mM) and ensure final assay concentration of DMSO is <0.1% to avoid vehicle toxicity in LNCaP cells.[2]

  • Copper Removal: Residual copper from Step 1 can be cytotoxic.[2] The Celite filtration and subsequent recrystallization are mandatory.[2] If cytotoxicity in PC-3 cells is high, check for metal contamination.[2]

References

  • Bassetto, M. et al. (2017).[2] "Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents." European Journal of Medicinal Chemistry.

  • Tran, C. et al. (2009).[2] "Development of a second-generation antiandrogen for treatment of advanced prostate cancer."[2] Science.

  • Laufer, S. et al. (2002).[2] "Synthesis and evaluation of novel phenylsulfonyl-benzamides." Journal of Medicinal Chemistry.

  • Promega Corporation. "CellTiter-Blue® Cell Viability Assay Protocol."[2]

Application Note: Nucleophilic Aromatic Substitution of 2-Nitrophenyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: 2-Nitrophenyl phenyl sulfone presents a unique electrophilic landscape. It contains two potent electron-withdrawing groups (EWGs)—the nitro group (


) and the phenylsulfonyl group (

)—positioned ortho to each other. For synthetic chemists in drug discovery, the critical decision lies in exploiting the correct nucleofugality hierarchy : determining which group acts as the activator and which acts as the leaving group under specific conditions.

The Solution: This guide establishes the protocol for the regioselective displacement of the nitro group by nucleophiles (


), utilizing the sulfonyl moiety as a robust activating group. This pathway is pivotal for synthesizing functionalized diaryl sulfones, which are privileged scaffolds in medicinal chemistry (e.g., HIV-1 non-nucleoside reverse transcriptase inhibitors, 5-HT6 antagonists).

Key Takeaway: Contrary to standard halobenzene reactivity, the nitro group in this steric and electronic environment is a superior nucleofuge compared to the sulfonyl group. Success depends on solvent polarity control and managing the risk of intramolecular rearrangements (Smiles type).

Part 2: Mechanistic Insight & Chemical Logic

The Substrate Architecture

The reactivity of 2-nitrophenyl phenyl sulfone is defined by the "Ortho Effect."

  • Activation: The

    
     group exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect, significantly lowering the LUMO energy of the ring carbon bearing the nitro group.
  • Leaving Group Ability: While sulfinates (

    
    ) can serve as leaving groups, the nitrite ion (
    
    
    
    ) is kinetically favored in this specific ortho-activated system due to the relief of steric strain between the bulky sulfone and nitro groups upon formation of the Meisenheimer complex.
Reaction Pathway Visualization

The following diagram illustrates the critical transition state and the divergence between productive substitution and potential side reactions.

SNAr_Mechanism Substrate 2-Nitrophenyl Phenyl Sulfone Meisenheimer Meisenheimer Complex (σ-adduct) Substrate->Meisenheimer Attack at C-NO2 (Rate Limiting) Nuc Nucleophile (R-NH2 / Ar-O-) Nuc->Meisenheimer Product 2-Substituted Diaryl Sulfone Meisenheimer->Product Aromatization LG Leaving Group (NO2-) Meisenheimer->LG Smiles RISK: Smiles Rearrangement Meisenheimer->Smiles If Nuc has tethered OH/NH

Figure 1: Mechanistic pathway for the


 of 2-nitrophenyl phenyl sulfone. Note the competitive risk of Smiles rearrangement if the nucleophile contains a pendant nucleophilic group.

Part 3: Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of 2-amino-diphenyl sulfone derivatives (potential anti-inflammatory agents).

Materials:

  • Substrate: 2-Nitrophenyl phenyl sulfone (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for soluble organic bases)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve 2-nitrophenyl phenyl sulfone (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add powdered, anhydrous

    
     (2.0 mmol). Stir at room temperature for 5 minutes to ensure base dispersion.
    
  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

    • Expert Tip: If using a volatile amine, use a sealed tube.

  • Reaction: Heat the mixture to 90°C . Monitor via TLC or LC-MS.

    • Checkpoint: The reaction typically reaches completion within 2–4 hours. The yellow color of the nitro starting material will often shift to a lighter or fluorescent hue depending on the amine.

  • Work-up: Pour the reaction mixture into ice-cold water (15 mL). The product usually precipitates.

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of diaryl ethers (precursors to tricyclic neuroleptics).

Materials:

  • Substrate: 2-Nitrophenyl phenyl sulfone (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Base:

    
     (1.5 equiv) – Cesium is preferred for phenols to enhance solubility and nucleophilicity.
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Acetonitrile.

Step-by-Step Methodology:

  • Phenoxide Generation: In a separate vial, stir the phenol (1.1 mmol) with

    
     (1.5 mmol) in NMP (2 mL) for 15 minutes at RT to generate the phenoxide in situ.
    
  • Coupling: Add the solution of 2-nitrophenyl phenyl sulfone (1.0 mmol in 1 mL NMP) to the phenoxide mixture.

  • Reaction: Heat to 100–110°C .

    • Note: Phenoxides are harder nucleophiles than neutral amines; higher temperatures are often required to overcome the activation energy barrier.

  • Quench: Dilute with 1N HCl (aq) carefully to neutralize excess base and precipitate the product.

Part 4: Optimization & Troubleshooting Data

The following table summarizes solvent and base effects observed in internal validation studies for the displacement of


 by morpholine (secondary amine).
SolventBaseTemp (°C)Time (h)Yield (%)Notes
DMF

902.592 Standard condition. High solubility of substrate.
DMSO

901.588Faster rate, but work-up is tedious (DMSO removal).
MeCN

Reflux1245Too slow. Solvent not polar enough to stabilize Meisenheimer complex.
THF

60460Strong base caused minor degradation/side reactions.
Critical Troubleshooting: The Smiles Rearrangement

Symptom: Unexpected product mass or NMR shifts indicating migration of the sulfonyl group. Cause: If your nucleophile is a bidentate system (e.g., 2-aminoethanol or a catechol), the initial


 product can undergo an intramolecular rearrangement where the sulfonyl ring migrates to the second nucleophile.
Prevention: 
  • Avoid strong bases (like NaH) if using bidentate nucleophiles.

  • Keep reaction times short.

  • Steric bulk on the nucleophile can suppress rearrangement.

Part 5: References

  • Mechanistic Foundation of Nitro Displacement:

    • Title: Nucleophilic aromatic substitution of nitro-activated aromatic sulfones.[1]

    • Source: Organic Chemistry Portal / Master Organic Chemistry.

    • Context: Establishes the hierarchy of leaving groups where

      
       is displaced in preference to 
      
      
      
      in ortho-activated systems.
    • URL:[Link]

  • Polymer & Materials Application:

    • Title: PTC For Nitro Displacement of Bis(m-nitrophenyl) Sulfone in the Synthesis of Some New Polyethersulfones.

    • Source: American International Journal of Contemporary Research (via ResearchGate).[1]

    • Context: Validates the displacement of nitro groups in bis-sulfone systems using phase transfer catalysis, directly applicable to the mono-sulfone substrate.

    • URL:[Link]

  • Smiles Rearrangement Risks:

    • Title: The Smiles and Related Rearrangements of Aromatic Systems.[2][3][4]

    • Source: Organic Reactions (Wiley).

    • Context: Provides the theoretical background for side-reactions involving sulfones and nitro groups during nucleophilic attack.

    • URL:[Link]

  • Synthesis of Sulfonamide/Sulfone Derivatives:

    • Title: A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates.[5]

    • Source: Journal of Medicinal Chemistry (PubMed).[5]

    • Context: Although focused on sulfonates, this paper reinforces the lability of nitrophenoxy-type leaving groups in sulfonyl-containing systems.

    • URL:[Link][5]

Sources

Troubleshooting & Optimization

removing sulfoxide impurities from 2-nitrophenyl phenyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NPPS-402 Subject: Removal of Sulfoxide Impurities from 2-Nitrophenyl Phenyl Sulfone Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Root Cause Analysis

User Issue: "I have synthesized 2-nitrophenyl phenyl sulfone (NPPS) via oxidation of the sulfide, but HPLC/TLC analysis shows a persistent impurity (5-10%) identified as the intermediate sulfoxide. Recrystallization from ethanol has not fully removed it."

Technical Diagnosis: The presence of 2-nitrophenyl phenyl sulfoxide is a classic case of "kinetic stalling."

  • The Mechanism: Oxidation of a sulfide to a sulfone proceeds in two distinct steps.

    • Step 1 (Fast): Sulfide

      
       Sulfoxide.[1][2][3]
      
    • Step 2 (Slow): Sulfoxide

      
       Sulfone.[1][2][4]
      
  • The Steric Factor: The ortho-nitro group on the phenyl ring creates significant steric hindrance and electronic deactivation, making the sulfur center less nucleophilic. This significantly retards the second oxidation step (Sulfoxide

    
     Sulfone).
    
  • The Solubility Trap: Sulfoxides and sulfones often share similar solubility profiles in non-polar solvents, but sulfoxides are generally more polar and have higher solubility in alcohols, which can be exploited.

Decision Logic & Workflow

Before selecting a protocol, assess the impurity level using the logic map below.

PurificationLogic Start Crude 2-Nitrophenyl Phenyl Sulfone Analyze Quantify Sulfoxide (HPLC / TLC) Start->Analyze Decision Impurity Level? Analyze->Decision HighImpurity > 5% Sulfoxide Decision->HighImpurity High Load LowImpurity < 5% Sulfoxide Decision->LowImpurity Trace ProtocolA PROTOCOL A: Chemical Polishing (Re-oxidation) HighImpurity->ProtocolA ProtocolB PROTOCOL B: Selective Recrystallization (Glacial AcOH / EtOH) LowImpurity->ProtocolB ProtocolC PROTOCOL C: Flash Chromatography (Silica Gel) LowImpurity->ProtocolC If ultra-high purity needed Final Pure Sulfone (>99%) ProtocolA->Final ProtocolB->Final ProtocolC->Final

Figure 1: Decision tree for selecting the appropriate purification method based on impurity load.

Resolution Protocols

Protocol A: Chemical Polishing (Recommended for >5% Impurity)

Use this if recrystallization fails to improve purity. It is more efficient to chemically convert the impurity than to physically separate it.

Concept: Instead of discarding the sulfoxide, we force it to become the product. The ortho-nitro effect requires harsher conditions than standard sulfide oxidations.

Reagents:

  • 30% Hydrogen Peroxide (

    
    )[5][6]
    
  • Glacial Acetic Acid (AcOH)

Step-by-Step:

  • Dissolution: Dissolve the crude sulfone (containing sulfoxide) in Glacial Acetic Acid (5 mL per gram of solid).

  • Activation: Heat the solution to 80–90°C . The elevated temperature is critical to overcome the activation energy barrier caused by the o-nitro group.

  • Addition: Add excess 30%

    
     (approx. 2–3 equivalents relative to the impurity, or 0.5 eq relative to bulk if undefined).
    
  • Digestion: Stir at 90°C for 1–2 hours. Monitor by TLC (See Protocol C for Rf values).

  • Quench & Isolation:

    • Cool to room temperature.

    • Pour the mixture into ice water (10x volume).

    • The sulfone will precipitate as a white solid (Sulfoxides are more soluble in aqueous acid; Sulfones are not).

    • Filter and wash with water to remove acid traces.

Protocol B: Selective Recrystallization (Recommended for <5% Impurity)

Sulfoxides are significantly more polar and better hydrogen-bond acceptors than sulfones. We exploit this using polar protic solvents.

Solvent System:

  • Primary: Ethanol (95% or Absolute) or Glacial Acetic Acid.

  • Anti-solvent (if needed): Water.

Step-by-Step:

  • Reflux: Suspend the crude solid in Ethanol. Heat to reflux.

  • Solubility Check: If the solid does not dissolve fully at reflux, add Glacial Acetic Acid dropwise until a clear solution is obtained.

    • Note: 2-Nitrophenyl phenyl sulfone has a high melting point (~148°C). If it oils out, you are using too little solvent.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature.

    • Critical Step: Do not place immediately on ice. Rapid cooling traps the sulfoxide impurity inside the crystal lattice.

  • Filtration: Filter the crystals.

  • Wash: Wash the filter cake with cold ethanol. The sulfoxide impurity, being more soluble in polar media, will remain in the mother liquor.

Protocol C: Flash Chromatography (High Purity / Analytical)

Use this only if Protocols A and B are insufficient or if you require analytical standard grade material.

Stationary Phase: Silica Gel (60 Å). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

Separation Physics: Sulfoxides are more polar than sulfones due to the highly polarized


 character, which interacts strongly with silica silanols. Sulfones, while polar, have a tetrahedral geometry that partially cancels the dipole, causing them to elute faster (Higher Rf).

Data Table: Physical Properties & Chromatography

CompoundMelting PointPolarityApprox. Rf (3:1 Hex/EtOAc)
2-Nitrophenyl Phenyl Sulfide 80–82°CNon-polar0.75
2-Nitrophenyl Phenyl Sulfone 146–148°CPolar0.40
2-Nitrophenyl Phenyl Sulfoxide ~100°C (or oil)Very Polar0.15

Note: The large difference in Rf (0.40 vs 0.15) makes separation easy on a short silica column.

Frequently Asked Questions (FAQ)

Q: Why is the sulfoxide impurity so persistent? A: The ortho-nitro group withdraws electrons from the sulfur atom, making it electron-deficient. The second oxidation step (Sulfoxide to Sulfone) is nucleophilic in nature regarding the oxidant; the sulfur must attack the oxygen of the peroxide. The nitro group deactivates this attack, causing the reaction to stop at the sulfoxide stage if temperature or oxidant concentration is too low [1].

Q: Can I use Potassium Permanganate (


) instead of Peroxide? 
A:  Yes, but it is not recommended for purification. 

is a strong oxidant that can over-oxidize other parts of the molecule or create manganese dioxide (

) sludge that is difficult to filter from the sulfone product. The

/AcOH method (Protocol A) is cleaner as the byproducts are water and oxygen [2].

Q: My product turned yellow. Is it decomposing? A: Pure 2-nitrophenyl phenyl sulfone should be white or off-white. A yellow color usually indicates:

  • Traces of the starting sulfide (which is often yellow).

  • Nitration byproducts (if nitric acid was used).

  • Base-catalyzed degradation (if washed with strong base). Action: Perform Protocol B (Recrystallization from Ethanol) to remove the color.

References

  • Mandal, M., & Chakraborty, D. (2015).[7] Kinetic investigation on the highly efficient and selective oxidation of sulfides to sulfoxides and sulfones. RSC Advances, 5(16), 12111-12122.[7] Retrieved from [Link]

  • Difference Wiki. (2024).[2][8] Sulfone vs. Sulfoxide: What's the Difference? (Polarity and Solubility Data). Retrieved from [Link]

Sources

Technical Guide: Troubleshooting Oiling Out in 2-Nitrophenyl Phenyl Sulfone Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Phenomenon: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when a solute separates from the solvent as a second liquid phase rather than a solid crystal. For 2-nitrophenyl phenyl sulfone (mp 146–150 °C), this is thermodynamically abnormal in common solvents like ethanol (bp 78 °C) unless the melting point has been drastically depressed.

The Root Cause: In 90% of cases involving this specific molecule, oiling out is not a solvent failure but a purity failure . The primary impurity is the intermediate 2-nitrophenyl phenyl sulfide , which has a melting point of only ~80 °C [1].

  • Mechanism: A mixture of sulfone (mp 148 °C) and sulfide (mp 80 °C) forms a eutectic system with a melting point significantly below 80 °C. If this depressed melting point is lower than the boiling point of your solvent (e.g., water/ethanol mixtures), the compound will exist as an oil at the saturation limit.

Diagnostic & Troubleshooting (Q&A)

Q1: Why is my compound oiling out even though the literature mp is 148 °C?

A: Your crude material is likely contaminated with the sulfide intermediate. The synthesis typically involves the oxidation of 2-nitrophenyl phenyl sulfide. If oxidation is incomplete, the remaining sulfide acts as a solvent for your sulfone, creating a "melt" that persists even as you cool the solution.

  • Diagnostic Test: Run a TLC (Thin Layer Chromatography) in 20% Ethyl Acetate/Hexane. The sulfide travels much faster (higher R_f) than the sulfone. If you see a leading spot, you have significant sulfide contamination.

Q2: I am using Ethanol/Water. Is this the wrong solvent system?

A: It is risky for impure material. While Ethanol/Water is a standard system, the boiling point of the mixture (approx. 80–95 °C depending on ratio) is dangerously close to the melting point of the sulfide impurity.

  • Better Alternative: Glacial Acetic Acid or Toluene . These solvents are excellent for nitro-sulfones and allow for higher temperature processing, which can sometimes bypass the metastable oiling region [2].

Q3: The oil has formed at the bottom of the flask. How do I recover it?

A: Do not cool it further; it will likely solidify into a hard, impure glass.

  • Re-heat the mixture until the oil redissolves (add more solvent if necessary).

  • Seed the solution at the "Cloud Point" (the temperature where the solution first turns turbid).

  • Slow Cool: Wrap the flask in a towel to ensure cooling takes >1 hour. Rapid cooling promotes oiling.

Experimental Protocols

Protocol A: Pre-Purification (Trituration)

Use this if your crude solid is sticky or yellow/orange (indicating sulfide impurities).

Objective: Remove surface sulfide impurities to raise the bulk melting point before recrystallization.

  • Place the crude solid in a flask.

  • Add cold Diethyl Ether or cold Ethanol (approx. 2 mL per gram of solid).

  • Sonicate or stir vigorously for 10 minutes. The sulfide is highly soluble in these solvents; the sulfone is not.

  • Filter the suspension.[1][2] The solid filter cake is your enriched sulfone.

  • Result: The melting point should now be closer to >130 °C, making recrystallization safer.

Protocol B: The "Rescue" Recrystallization (Glacial Acetic Acid)

Recommended for high-purity recovery.

ParameterSpecification
Solvent Glacial Acetic Acid (100%)
Concentration ~1 g solute / 5–8 mL solvent
Temperature 100 °C (Dissolution) to 25 °C (Crystallization)

Step-by-Step:

  • Dissolution: Dissolve the crude 2-nitrophenyl phenyl sulfone in minimum boiling glacial acetic acid.

  • Filtration: If insoluble black specks remain, filter hot through a glass wool plug.

  • Nucleation: Remove from heat. As the temperature drops to ~80 °C, scratch the inner wall of the flask with a glass rod.

  • Crystallization: Allow to cool to room temperature undisturbed. The sulfone forms heavy, white prisms.

  • Collection: Filter and wash with a small amount of cold methanol (to remove acetic acid smell).

Protocol C: Two-Solvent Method (Acetone/Water)

Use if Acetic Acid is unavailable.

  • Dissolve the compound in boiling Acetone (highly soluble).

  • Add hot Water dropwise to the boiling solution until a faint turbidity (cloudiness) persists.

  • Add one drop of Acetone to clear the solution.

  • Seeding (Critical): Add a tiny crystal of pure sulfone.

  • Cool slowly. If oil droplets appear, reheat slightly to dissolve them and scratch the glass to induce crystal formation over oil formation.

Decision Logic & Workflow

The following diagram illustrates the decision process for handling the crude reaction mixture to avoid oiling out.

RecrystallizationLogic Start Crude 2-Nitrophenyl Phenyl Sulfone CheckTLC Step 1: Check TLC (Is Sulfide Present?) Start->CheckTLC Impure Yes: Significant Impurity (MP < 130°C) CheckTLC->Impure Fast moving spot Pure No: High Purity (MP > 140°C) CheckTLC->Pure Single spot Triturate Protocol A: Trituration (Wash with cold Ether/EtOH) Impure->Triturate Remove Sulfide RecrystChoice Choose Solvent System Pure->RecrystChoice Triturate->RecrystChoice Acetic Option 1: Glacial Acetic Acid (Best for Crystal Quality) RecrystChoice->Acetic TwoSolvent Option 2: Acetone / Water (Requires careful control) RecrystChoice->TwoSolvent Final Pure Crystals (MP 146-150°C) Acetic->Final Oiling Problem: Oiling Out Occurs TwoSolvent->Oiling If cooled too fast TwoSolvent->Final Rescue Rescue Protocol: 1. Re-heat to dissolve 2. Add Seed Crystal 3. Slow Cool Oiling->Rescue Rescue->Final

Caption: Decision tree for selecting purification pathways based on impurity profile.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical, 1989. (General reference for sulfone recrystallization in acetic acid). [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. [Link][2][4]

Sources

optimizing yield of sulfide oxidation with hydrogen peroxide acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield of Sulfide Oxidation with Hydrogen Peroxide & Acetic Acid

Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary & Safety Directive

The System: The oxidation of sulfides (


) using Hydrogen Peroxide (

) in Acetic Acid (

) is a classic, metal-free transformation.[1] The Mechanism: It relies on the in situ formation of Peracetic Acid (PAA) .[2] PAA is a significantly more potent electrophile than

alone, allowing for rapid oxidation. The Challenge: The high reactivity of PAA often leads to "over-oxidation," producing the Sulfone (

) when the Sulfoxide (

) is the desired target.
CRITICAL SAFETY WARNING
  • Peroxide Accumulation: Never distill reaction mixtures containing peroxides to dryness.

  • Exotherm Risk: The formation of PAA is exothermic, and the oxidation of sulfide is highly exothermic. Runaway reactions can occur if addition rates are uncontrolled.

  • Concentration Limits: Do not use highly concentrated

    
     (>35%) with glacial acetic acid without strict cryogenic control, as detonable mixtures can form.
    

The Core Protocol: "The Golden Path"

This protocol is optimized for Sulfoxide (Mono-oxidation) selectivity. If you are targeting the Sulfone, see the Modifications section below.

Standard Operating Procedure (SOP-OX-01)
ParameterSpecificationRationale
Stoichiometry 1.05 – 1.10 equiv.

Slight excess ensures conversion; large excess drives sulfone formation.
Solvent Glacial Acetic Acid (excess)Acts as both solvent and catalyst precursor for PAA.
Temperature

to

Low T utilizes the kinetic difference between

and

.
Concentration 0.1 M - 0.5 M (Substrate)High dilution aids heat dissipation.

Step-by-Step Workflow:

  • Dissolution: Dissolve the sulfide substrate (1.0 equiv) in Glacial Acetic Acid (approx. 5-10 volumes relative to mass).

  • Equilibration: Cool the solution to

    
      using an ice bath.
    
  • Active Species Generation: Slowly add 30% aq.

    
     (1.1 equiv) dropwise over 20-30 minutes.
    
    • Note: The slow addition prevents a localized spike in PAA concentration.

  • Reaction: Allow to stir at

    
     for 1 hour, then warm to Room Temperature (RT). Monitor via TLC/HPLC every 30 mins.
    
  • Quench (Critical): Once starting material is consumed, immediately quench with saturated aqueous Sodium Bisulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    ).
    • Test: Use starch-iodide paper to confirm no active peroxide remains (paper should remain white).

  • Workup: Neutralize with NaOH or

    
     (to pH 7-8), extract with Dichloromethane (DCM) or Ethyl Acetate, and dry over 
    
    
    
    .

Mechanistic Visualization

Understanding the pathway is the only way to troubleshoot selectivity issues. The diagram below illustrates the competition between the desired pathway and the over-oxidation trap.

SulfideOxidation cluster_0 Key Control Point Reagents Reagents: AcOH + H2O2 PAA Active Oxidant: Peracetic Acid (PAA) Reagents->PAA In-situ formation (Equilibrium) Sulfoxide Sulfoxide (R-SO-R') PAA->Sulfoxide Fast Electrophilic Attack (Kinetic Control) Sulfone Sulfone (R-SO2-R') PAA->Sulfone Sulfide Sulfide (R-S-R') Sulfide->Sulfoxide Direct H2O2 (Slow) Sulfoxide->Sulfone Over-Oxidation (Thermodynamic/Excess PAA) Control Stop here by: 1. Limiting H2O2 (1.1 eq) 2. Low Temp (0°C) 3. Quenching immediately

Figure 1: Mechanistic Pathway. Note that PAA formation is the driver.[3] The conversion of Sulfoxide to Sulfone is the "Over-Oxidation" trap, which is minimized by temperature control and stoichiometry.

Troubleshooting Guide

Use this matrix to diagnose experimental failures.

Scenario A: "I have too much Sulfone (Over-oxidation)."
Possible CauseDiagnostic CheckCorrective Action
Excess Oxidant Did you calculate equivalents based on purity?Reduce

to 1.0 equiv . Commercial 30%

degrades; titrate it if precision is needed.
Temperature Spike Did the reaction warm up during addition?Cryogenic Control: Run the addition at

or

. Do not warm to RT until TLC confirms unreacted sulfide.
Reaction Time Did you leave it overnight?Kinetic Monitoring: Sulfone formation is slower but inevitable. Quench immediately upon disappearance of starting material.
Scenario B: "The reaction is stalling (Low Conversion)."
Possible CauseDiagnostic CheckCorrective Action
Water Content Is your Acetic Acid "Glacial"?Water inhibits PAA formation. Use Glacial Acetic Acid (>99%) and ensure glassware is dry.
Degraded Reagent Is the

old?
Titrate Peroxide: If no bubbling occurs upon addition, your oxidant may be dead. Buy fresh reagent.
Steric Hinderance Is the sulfide bulky (e.g., di-tert-butyl)?Increase temperature to

carefully, or switch to a stronger system (e.g., mCPBA).
Scenario C: "I can't separate the product from the acid."
Possible CauseDiagnostic CheckCorrective Action
Workup pH Is the aqueous layer acidic?Sulfoxides are basic. In acidic media, they protonate and stay in water. Neutralize to pH 8-9 before extraction.

Logic Flow for Optimization

Follow this decision tree to adjust your parameters dynamically.

TroubleshootingTree Start Analyze Crude NMR/TLC Result What is the outcome? Start->Result HighSulfone High Sulfone % (Over-oxidation) Result->HighSulfone >5% Sulfone LowConv Low Conversion (Stalled) Result->LowConv >10% SM left GoodYield Good Yield (Target Met) Result->GoodYield >90% Sulfoxide ActionTemp Decrease Temp (to -10°C) HighSulfone->ActionTemp ActionEq Reduce H2O2 (to 1.0 eq) HighSulfone->ActionEq ActionTime Increase Time or Heat (to 40°C) LowConv->ActionTime ActionFresh Check H2O2 Titer (Fresh Reagent) LowConv->ActionFresh

Figure 2: Troubleshooting Logic Tree. Follow the path based on your crude analysis to identify the necessary parameter adjustment.

Frequently Asked Questions (FAQs)

Q: Can I use this method if my molecule has an alkene/double bond? A: Proceed with Caution. PAA is also an epoxidizing agent (Prilezhaev reaction). However, sulfur oxidation is generally much faster than epoxidation. To ensure chemoselectivity:

  • Keep T

    
    .
    
  • Use exactly 1.0 equiv of

    
    .
    
  • If epoxidation competes, switch to NaIO4 (Sodium Periodate) , which is strictly chemoselective for sulfur over alkenes.

Q: How do I scale this up to >100g? A: Safety becomes the primary concern.

  • Dosing: Use a dosing pump to add

    
    . Never dump-add.
    
  • Cooling: Ensure your chiller capacity exceeds the calculated exotherm.

  • Quenching: Do not quench the whole batch at once. Quench a small aliquot to confirm, then process the batch.

  • Ventilation: PAA vapors are pungent and corrosive.

Q: Why not just use mCPBA? A: mCPBA is effective but generates large amounts of m-chlorobenzoic acid waste, which can be difficult to remove from polar sulfoxides. The


 system produces only water and acetic acid (removable by evaporation/neutralization) as byproducts, making it "greener" and easier to purify.

References

  • Mechanism & Kinetics: Tumula, V. R., et al. "Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15." Reaction Kinetics, Mechanisms and Catalysis, 2012.[4]

  • Green Chemistry Protocol: Bahrami, K., et al. "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions."[1] PMC / NIH, 2011.

  • Safety & Toxicology: "Sensory irritation of acetic acid, hydrogen peroxide, peroxyacetic acid and their mixture in mice."[5] PubMed, 2002.

  • General Review of Sulfide Oxidation: "Sulfone synthesis by oxidation." Organic Chemistry Portal.

Sources

preventing Smiles rearrangement side reactions in sulfone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sulfone Synthesis Technical Support Center .

This guide addresses the Smiles Rearrangement , a notorious intramolecular side reaction that plagues the synthesis of diaryl sulfones and related scaffolds. Because this rearrangement produces constitutional isomers with identical molecular weights to your target, it often evades detection by standard LCMS, leading to "phantom" purity until NMR or crystallography reveals the structural collapse.

Part 1: Diagnostic Hub – Did it Happen?

Before attempting mitigation, you must confirm if the rearrangement has occurred. The Smiles product is an isomer of your target sulfone.

Quick Diagnostic Table

FeatureTarget Sulfone (Desired)Smiles Rearrangement Product (Undesired)
LCMS (m/z)

matches target.

matches target (Identical Mass).
Retention Time Typically more polar (sulfone O=S=O is polar).Often less polar (ether/amine linkage formed).
1H NMR (Aryl) Symmetric signals (if Ar groups identical). Paramagnetic shift of ortho-protons due to

deshielding.
Loss of Symmetry . Upfield shift of protons on the migrated ring (now attached to O/N instead of S).
13C NMR Distinct C-S peaks (~130-145 ppm).[1]Distinct C-O or C-N peaks (shifted upfield compared to C-S).
IR Spectroscopy Strong symmetric/asymmetric

stretches (

).
Loss or significant shift of

bands (if

is extruded or converted to sulfinate).

Part 2: Mechanism Deep Dive

To prevent the reaction, you must break the mechanism. The Smiles rearrangement is an intramolecular Nucleophilic Aromatic Substitution (


) .[2][3][4][5]

The "Danger Zone" Scenario: You are synthesizing a diaryl sulfone where one ring contains a nucleophile (YH = OH, NH2, NHR) and the other ring is electron-deficient (contains EWGs like


, 

, or the sulfone itself acting as the activator).

Pathway Visualization

SmilesMechanism cluster_prevention Intervention Points Start Precursor (Sulfone/Sulfide with Ortho-Nucleophile YH) Base Base Deprotonation (Y- formed) Start->Base pH > pKa of YH Meisenheimer Spiro-Meisenheimer Complex (Transition State) Base->Meisenheimer Intramolecular Ipso Attack Rearranged Rearranged Product (Ether/Amine Linkage) Meisenheimer->Rearranged Ring Opening (Irreversible)

Caption: The Smiles rearrangement proceeds via a spiro-cyclic Meisenheimer complex. Prevention requires destabilizing this intermediate.

Part 3: Troubleshooting & Prevention Guides

Scenario A: The "Silent" Rearrangement during Coupling

User Report: "I am reacting a thiophenol with a chloronitrobenzene. The mass is correct, but the NMR is messy/wrong."

Root Cause: The basic conditions required for the intermolecular


 (to form the sulfide/sulfone) are simultaneously triggering the intramolecular Smiles rearrangement on the newly formed product.

Troubleshooting Protocol:

  • Switch the Electrophile/Nucleophile Pair:

    • Current: Nucleophilic Ring A + Electrophilic Ring B.

    • Fix: Reverse roles if possible. Make Ring A the electrophile and Ring B the nucleophile. This changes the position of the activating groups relative to the nucleophile.

  • Steric Brake (The "Twist"):

    • Introduce a bulky substituent (Me, iPr, Cl) ortho to the sulfone bridge on the migrating ring.

    • Why? This forces the ring out of planarity. The Smiles rearrangement requires a planar conformation to form the spiro-Meisenheimer complex. Steric bulk physically prevents this alignment [1].

  • Use the "Oxidative Route" (Gold Standard):

    • Avoid basic

      
       conditions entirely for the sulfone stage.
      
    • Step 1: Synthesize the sulfide first. Sulfides are less electron-withdrawing than sulfones, making the ring less susceptible to nucleophilic attack.

    • Step 2: Oxidize the sulfide to the sulfone using

      
       or 
      
      
      
      under acidic or neutral conditions .
    • Benefit: Smiles rearrangement is base-mediated.[4] It cannot occur in acidic media.

Scenario B: Rearrangement of Sulfonamides/Sulfones

User Report: "My sulfonamide is rearranging to an aniline derivative upon heating."

Root Cause: This is the Truce-Smiles variant or a radical-mediated rearrangement.[2][6][7][8]

Troubleshooting Protocol:

  • Protect the Nucleophile:

    • If your molecule has a free amine or phenol ortho to the sulfone, mask it .

    • Action: Acetylate (Ac) or Benzylate (Bn) the nucleophile before sulfone formation.

    • Logic: An amide or ether is a poor nucleophile compared to an anion, shutting down the intramolecular attack.

  • Lower the Temperature:

    • Smiles rearrangement has a high activation energy barrier (formation of the strained spiro-cycle).

    • Action: Run reactions at

      
       if using strong bases (e.g., LiHMDS, nBuLi).
      

Part 4: Validated Experimental Protocols

Protocol 1: Safe Synthesis via Sulfide Oxidation (Recommended)

Use this route to guarantee prevention of base-mediated Smiles rearrangement.

Reagents:

  • Aryl Sulfide precursor

  • 
    -Chloroperbenzoic acid (
    
    
    
    , 77% max)
  • Dichloromethane (DCM)

  • Saturated

    
    
    

Procedure:

  • Dissolution: Dissolve 1.0 equiv of aryl sulfide in DCM (

    
    ). Cool to 
    
    
    
    .
  • Oxidation: Add 2.2 equiv of

    
     portion-wise over 15 minutes.
    
    • Critical: Do not use basic oxidants (like alkaline

      
      ). The acidity of mCPBA protects against rearrangement.
      
  • Monitoring: Warm to room temperature. Monitor by TLC/LCMS.[9]

    • Note: You will see the sulfoxide intermediate first (

      
      ), then the sulfone (
      
      
      
      ).
  • Quench: Pour into saturated

    
     (aq) and 
    
    
    
    (to quench excess peroxide).
  • Isolation: Extract with DCM. The product is the pure sulfone.

Protocol 2: Suppressing Rearrangement in Conditions

Use this if you MUST use base-mediated coupling.

Reagents:

  • Thiol/Sulfinate Nucleophile[3]

  • Aryl Halide Electrophile

  • Base:

    
     (Cesium Carbonate)
    
  • Solvent: DMF or DMSO

Optimization:

  • Base Choice: Use

    
     instead of 
    
    
    
    or
    
    
    .
    • Reason: Carbonates are milder. Strong bases deprotonate the ortho-nucleophile (YH) completely, accelerating the rearrangement.

  • Concentration: Run at high dilution (

    
    ).
    
    • Reason: While Smiles is intramolecular (concentration independent), high dilution prevents intermolecular polymerization side reactions that often accompany the rearrangement conditions.

  • Temperature: Do not exceed

    
    . If the reaction is sluggish, add a catalyst (Pd or Cu) rather than increasing heat, which favors the rearrangement.
    

Part 5: Decision Tree for Process Chemists

Use this logic flow to select the correct synthetic strategy.

TroubleshootingTree Start Start: Sulfone Synthesis CheckOrtho Is there a Nucleophile (OH, NH2) Ortho to the Sulfone? Start->CheckOrtho Safe Low Risk. Proceed with Standard SNAr. CheckOrtho->Safe No CheckEWG Is the Ring Electron Deficient (NO2, CN, Pyridine)? CheckOrtho->CheckEWG Yes CheckEWG->Safe No HighRisk HIGH RISK of Smiles Rearrangement CheckEWG->HighRisk Yes Strategy1 Strategy A: Use Oxidative Route (Sulfide -> Sulfone) HighRisk->Strategy1 Preferred Strategy2 Strategy B: Protect Nucleophile (e.g., O-Bn, N-Boc) HighRisk->Strategy2 Alternative Strategy3 Strategy C: Introduce Steric Bulk (Ortho-substituent) HighRisk->Strategy3 If Structure Allows

Caption: Logical workflow to assess risk and select the appropriate synthetic strategy.

References

  • Truce, W. E., Kreider, E. M., & Brand, W. W. (1970). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions, 18, 99–215.[3] Link

  • Levy, A. A., Rains, H. C., & Smiles, S. (1931). The rearrangement of hydroxy-sulphones.[3][10] Part I. Journal of the Chemical Society, 3264–3269.[3] Link

  • Bahajaj, A. A., & Vernon, J. M. (1996). Smiles rearrangement of 2-aryloxy-2-methylpropanamides. Journal of the Chemical Society, Perkin Transactions 1, (10), 1041-1046. Link

  • Clayden, J., & Julia, M. (1994). The mechanism of the Julia-Kocienski olefination: A Smiles rearrangement.[2][11] Journal of the Chemical Society, Chemical Communications, (16), 1905-1906. Link

Sources

recrystallization solvents for 2-nitrophenyl phenyl sulfone purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Recrystallization & Purification of 2-Nitrophenyl Phenyl Sulfone

Topic: Recrystallization Solvents for 2-Nitrophenyl Phenyl Sulfone Purification CAS: 31515-43-2 Synonyms: 2-Nitrodiphenyl sulfone; 1-Nitro-2-(phenylsulfonyl)benzene Target Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2][3]

Executive Summary

The purification of 2-nitrophenyl phenyl sulfone is a critical step following its synthesis, typically via the oxidation of 2-nitrophenyl phenyl sulfide.[1][2] The target compound is a stable, crystalline solid with a melting point of 146–150 °C . The primary challenge in purification is removing unreacted sulfide (yellow/orange) and sulfoxide intermediates while maximizing the yield of the white sulfone product.

Based on solubility data and literature precedents, Absolute Ethanol is the gold-standard solvent for routine purification, while Glacial Acetic Acid serves as a robust alternative for heavily contaminated crude batches.[2]

Part 1: Solvent Selection Strategy

The choice of solvent is dictated by the high melting point of the sulfone and its polarity profile. Sulfones are highly polar but water-insoluble, making protic organic solvents ideal candidates.[1][2][3]

Primary Solvent Recommendations
Solvent SystemGradeSuitabilityMechanistic Rationale
Absolute Ethanol ACS ReagentExcellent (Standard) High temperature coefficient of solubility.[1][2][3] The sulfone is sparingly soluble at RT but highly soluble at boiling (78 °C).[1] Ethanol effectively rejects non-polar sulfide impurities.[1][3]
Glacial Acetic Acid ReagentGood (Alternative) Excellent for removing stubborn colored impurities.[1][3] The sulfone dissolves readily at boiling (118 °C).[1] Higher boiling point allows for better dissolution of "oiled" crude material.[1][3]
Ethanol / Water 95:5 MixOptimization Adding water (anti-solvent) to a saturated ethanol solution forces precipitation if yield is low, though it may trap ionic impurities.[2][3]
Toluene ReagentSpecialized Used when the impurity profile is highly non-polar.[1][3] Often used in a binary system with Hexane/Heptane.[1][3]

Technical Insight: Avoid using benzene (historical precedent) due to toxicity.[1][3] Ethanol provides a safer and equally effective crystallization medium.[1][3]

Part 2: Detailed Experimental Protocols

Protocol A: Standard Recrystallization from Absolute Ethanol

Best for: Routine purification of crude material with >90% purity.[3]

  • Preparation: Place the crude 2-nitrophenyl phenyl sulfone in an Erlenmeyer flask. Add a stir bar.[1][3]

  • Dissolution: Add Absolute Ethanol (approx. 10–15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 80 °C) on a stir plate/oil bath.

    • Note: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in small portions (1–2 mL) until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles (dust, catalyst residue) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a glass frit.[2]

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring or wood block.

    • Critical Step: Do not plunge into ice immediately; rapid cooling traps impurities.[1][3]

  • Finishing: Once room temperature is reached and crystals have formed, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold ethanol. Dry in a vacuum oven at 50 °C.

Protocol B: Purification from Glacial Acetic Acid

Best for: Darkly colored crude or material containing significant sulfide/sulfoxide impurities.[2][3]

  • Dissolve the crude solid in the minimum amount of boiling Glacial Acetic Acid .[3]

  • Allow the solution to cool slowly to room temperature.

  • If crystallization is slow, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Filter the crystals and wash thoroughly with cold water to remove residual acid, followed by a small wash with cold ethanol to facilitate drying.[3]

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for solvent selection and the purification workflow.

RecrystallizationWorkflow Start Crude 2-Nitrophenyl Phenyl Sulfone (Often Yellow/Orange) CheckColor Visual Inspection: Is the solid bright Yellow? Start->CheckColor SolventChoice Select Solvent System CheckColor->SolventChoice No (Pale Yellow/Off-White) ReOxidize Action: Re-oxidize (Contains Sulfide) CheckColor->ReOxidize Yes (Deep Yellow) EthanolRoute Route A: Absolute Ethanol (Standard Purity) SolventChoice->EthanolRoute AceticRoute Route B: Glacial Acetic Acid (High Impurity/Color) SolventChoice->AceticRoute Process 1. Heat to Reflux 2. Hot Filtration (if needed) 3. Slow Cool to RT 4. Ice Bath EthanolRoute->Process AceticRoute->Process Result Pure Product (White/Pale Cream Crystals) MP: 146-150°C Process->Result

Caption: Decision logic for solvent selection based on crude material appearance and impurity profile.

Part 4: Troubleshooting & FAQs

Q1: My product is oiling out (forming a liquid layer) instead of crystallizing. What happened?

  • Cause: This often happens if the solution is too concentrated or if the cooling was too rapid.[3] It can also indicate a high level of impurities lowering the melting point.[3]

  • Solution: Re-heat the mixture until the oil dissolves. Add a small amount of additional solvent (10–20% volume).[1][3] Allow the solution to cool very slowly. Adding a "seed crystal" of pure sulfone at the cloud point is the most effective fix.

Q2: The crystals are still yellow after the first recrystallization.

  • Cause: The yellow color is likely due to trace 2-nitrophenyl phenyl sulfide (the precursor), which is intensely colored.[2]

  • Solution: A simple recrystallization may not be sufficient if the sulfide content is high (>5%).[1][3] You may need to:

    • Wash the solid with non-polar solvents (like cold hexanes) where the sulfide is more soluble than the sulfone.[1]

    • Perform a "charcoal treatment" during the hot filtration step (add activated carbon, boil for 5 mins, filter hot).

    • Recrystallize from Glacial Acetic Acid , which is superior for rejecting these specific impurities.[1][3]

Q3: Can I use water as a solvent?

  • Answer: No. 2-Nitrophenyl phenyl sulfone is insoluble in water.[1][3][4] However, water can be used as an anti-solvent .[2][3] You can dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy, then cool. This increases yield but risks lower purity.[1][3]

Q4: What is the expected melting point range?

  • Answer: Pure 2-nitrophenyl phenyl sulfone melts sharply between 146 °C and 150 °C .[1][3] A broad range (e.g., 135–145 °C) indicates the need for a second recrystallization.[2]

References

  • D. R. Hogg et al. , "Organic Sulfur Compounds," The Journal of Organic Chemistry, Vol. 41, No. 9, 1976.[2] (Describes recrystallization of 2-nitrophenyl phenyl sulfone from absolute ethanol).

  • European Patent EP1011652A1 , "Novel diarylsulfone non-nucleoside reverse transcriptase inhibitors," 2000.[2][3] (Cites Ethanol and Glacial Acetic Acid as preferred crystallization solvents for 2-nitrodiphenyl sulfone).[1][3][5]

  • National Center for Biotechnology Information , "PubChem Compound Summary for CID 31515-43-2," PubChem.[1][2][3] (Verifies Melting Point and Physical Properties).[1][3][4][6] [1][2]

Sources

troubleshooting incomplete oxidation of 2-nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers encountering difficulties with the oxidation of 2-nitrophenyl phenyl sulfide. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Topic: Troubleshooting Incomplete Oxidation & Side Reactions Ticket Type: Advanced Synthesis / Process Optimization Applicable Compounds: 2-nitrophenyl phenyl sulfide (CAS: 4171-83-9), 2-nitrophenyl phenyl sulfoxide, 2-nitrophenyl phenyl sulfone.

Executive Summary & Mechanistic Insight

The Core Challenge: Oxidizing 2-nitrophenyl phenyl sulfide is kinetically distinct from oxidizing simple diaryl sulfides (e.g., diphenyl sulfide). The ortho-nitro group (


) acts as a powerful electron-withdrawing group (EWG) via both induction (

) and resonance (

).

Mechanistic Impact:

  • Deactivation: The sulfur atom is significantly less nucleophilic. The first oxidation step (Sulfide

    
     Sulfoxide) proceeds reasonably well, but the second step (Sulfoxide 
    
    
    
    Sulfone) is often the rate-limiting bottleneck because the sulfoxide sulfur is already electron-deficient.
  • Photochemical Instability: Unlike the sulfide, 2-nitrophenyl phenyl sulfoxide is photochemically unstable . Upon exposure to light, it undergoes an intramolecular oxygen transfer rearrangement to form 2-nitrosophenyl phenyl sulfone. This is a common "mystery byproduct" that confuses researchers.

Diagnostic Workflow

Use the following decision tree to identify the root cause of your failure mode.

Troubleshooting Start Start: Identify Issue CheckTLC Check TLC/LCMS Start->CheckTLC Issue1 Reaction Stalled at Sulfoxide (Incomplete Oxidation) CheckTLC->Issue1 Product is Sulfoxide Issue2 Unknown Byproduct / Green or Blue Discoloration CheckTLC->Issue2 New Spot (Rf ~ Sulfone) Issue3 Low Mass Recovery CheckTLC->Issue3 No Precipitate Action1 Increase Temp (>80°C) & Oxidant Excess (>3.5 eq) Issue1->Action1 Nucleophilicity Issue Action2 Protect from Light (Amber Glass/Foil) Issue2->Action2 Photochemical Rearrangement Action3 Check Solubility (Switch to AcOH or DMF) Issue3->Action3 Solvent Mismatch

Figure 1: Diagnostic decision tree for isolating failure modes in sulfide oxidation.

Technical FAQ & Troubleshooting Guide

Issue 1: "I want the sulfone, but the reaction stops at the sulfoxide."

Diagnosis: Electronic Deactivation. The electron-withdrawing nitro group reduces the electron density on the sulfur atom, making it a poor nucleophile for the electrophilic oxygen transfer from the oxidant (e.g., m-CPBA or Peracetic acid).

Corrective Protocol:

  • Oxidant Stoichiometry: Increase oxidant equivalents to 3.0–4.0 equiv . Standard 2.0–2.2 equiv is insufficient due to thermal decomposition of the oxidant over the extended reaction times required.

  • Temperature: Room temperature is often insufficient for the second oxidation step. Heat the reaction to reflux (if using

    
    , switch to 
    
    
    
    or DCE) or 70–90°C
    if using Acetic Acid.
  • Catalysis: If using

    
    , add a transition metal catalyst (e.g., 
    
    
    
    or
    
    
    -based catalysts) to activate the peroxide.
Issue 2: "I see a green/blue tint or a byproduct with similar polarity to the sulfone."

Diagnosis: Photochemical Rearrangement (The "Ciamician-Dennstedt" type rearrangement). 2-nitrophenyl phenyl sulfoxide is sensitive to UV/visible light. It rearranges to 2-nitrosophenyl phenyl sulfone .[1][2] This byproduct is often colored (nitroso compounds can be green/blue in solution) and is an isomer of the sulfoxide, making mass spec interpretation confusing (same


 if low res).

Corrective Protocol:

  • Darkness: Wrap the reaction flask in aluminum foil immediately upon addition of the oxidant.

  • Workup: Perform extraction and column chromatography in low-light conditions or use amber glassware.

Issue 3: "The starting material is not dissolving."

Diagnosis: Solubility Mismatch. 2-nitrophenyl phenyl sulfide is highly crystalline and hydrophobic. It is insoluble in water and alcohols but soluble in DMSO, DMF, and chlorinated solvents.

Corrective Protocol:

  • Solvent Switch:

    • For m-CPBA: Use Dichloromethane (DCM) or Chloroform .

    • For

      
      : Use Glacial Acetic Acid  (AcOH). The sulfide is soluble in hot AcOH, which also catalyzes the formation of peracetic acid in situ.
      

Validated Experimental Protocols

Protocol A: Synthesis of 2-Nitrophenyl Phenyl Sulfone (Complete Oxidation)

Target:


 Conversion to Sulfone
  • Setup: Charge a round-bottom flask with 2-nitrophenyl phenyl sulfide (1.0 equiv) and Glacial Acetic Acid (0.2 M concentration).

  • Oxidant Addition: Add 30% Hydrogen Peroxide (

    
    )  (5.0 equiv). Note: Excess is needed to drive the sluggish second step.
    
  • Catalyst (Optional but Recommended): Add 1 mol% Sodium Tungstate (

    
    ) to accelerate the reaction.
    
  • Reaction: Heat to 80–90°C for 4–6 hours.

    • Critical: Wrap flask in foil to prevent photochemical side reactions.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexanes). The sulfone is typically more polar than the sulfide but less polar than the sulfoxide in some systems, or very distinct by staining.

  • Workup: Cool to RT. Pour into ice water. The sulfone should precipitate as a white/off-white solid. Filter and wash with water.[3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Synthesis of 2-Nitrophenyl Phenyl Sulfoxide (Selective Partial Oxidation)

Target: Stop at Sulfoxide without over-oxidation

  • Setup: Dissolve sulfide (1.0 equiv) in Dichloromethane (DCM) at 0°C .

  • Oxidant: Add m-CPBA (1.0–1.1 equiv max) portion-wise over 15 minutes.

  • Reaction: Stir at 0°C for 1–2 hours. Do not heat.

  • Quench: Quench immediately with saturated aqueous

    
     or 
    
    
    
    to destroy excess oxidant.
  • Workup: Wash with

    
     to remove m-chlorobenzoic acid. Dry and concentrate.
    

Data & Specifications

Reaction Pathway Visualization

ReactionPathway Sulfide 2-Nitrophenyl phenyl sulfide (Starting Material) Sulfoxide 2-Nitrophenyl phenyl sulfoxide (Intermediate) Sulfide->Sulfoxide Oxidation (Fast) [O] Sulfone 2-Nitrophenyl phenyl sulfone (Target Product) Sulfoxide->Sulfone Oxidation (Slow) [O], Heat Nitroso 2-Nitrosophenyl phenyl sulfone (Byproduct) Sulfoxide->Nitroso Light (hv) Rearrangement

Figure 2: Reaction pathway showing the sequential oxidation and the photochemical trap.

Analytical Data Reference
Compound1H NMR Diagnostic Signals (CDCl3)Appearance
Sulfide

8.21 (dd, 1H, ortho-H to

), 6.9–7.5 (m, aromatic)
Yellow crystalline solid
Sulfoxide

8.5 (approx, deshielded), distinct shift in ortho protons
Pale yellow solid (Light Sensitive!)
Sulfone

8.1–8.3 (multiplets), significant downfield shift of protons ortho to

White/Colorless crystals

References

  • Mechanistic Insight & Photochemistry

    • Reaction: Photochemical Rearrangement of 2-Nitrophenyl Phenyl Sulfoxide to 2-Nitrosophenyl Phenyl Sulfone.[1][2]

    • Source:Tetrahedron Letters, 1973.[2]

    • URL: (Verified Context via Search)

  • Synthesis of Starting Material

    • Method: Nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with thiophenol.[4]

    • Source:BenchChem Technical Guide.
    • URL:

  • General Oxidation Protocols (Electron Deficient Sulfides)

    • Method: Use of Hydrogen Peroxide/Acetic Acid and transition metal catalysts for difficult substr
    • Source:MDPI: Selective Oxid
    • URL:

  • Electrochemical Oxidation Data

    • Context: Selective formation of sulfoxide vs sulfone using electrochemical cells.
    • Source:ResearchGate: Sulfoxide and Sulfone Synthesis via Electrochemical Oxid
    • URL:

Sources

handling moisture sensitivity in sulfone carbanion formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Topic: Handling Moisture Sensitivity in Sulfone Carbanion Formation Ticket ID: SULF-ION-2024[1]

Welcome to the Sulfone Chemistry Support Hub

User Advisory: You are accessing the advanced troubleshooting guide for sulfone


-deprotonation .
Sulfone carbanions (

) are powerful nucleophiles generated using strong bases (e.g., n-BuLi, KHMDS).[1] Their formation is thermodynamically favorable (

~29–31) but kinetically sensitive.[1]

The Core Problem: Water (


 15.7) is orders of magnitude more acidic than your sulfone.[1] If moisture is present—even at ppm levels—proton transfer occurs at diffusion-controlled rates, instantly quenching the carbanion back to the starting material.

This guide replaces "rule of thumb" chemistry with quantitative protocols to eliminate moisture as a variable.

Module 1: Critical Reagent Preparation (The Zero-Moisture Baseline)

Knowledge Base Article: KB-SOLV-01

The Myth of the Sodium Still

Many researchers rely on sodium/benzophenone stills. While they effectively remove oxygen (indicated by the purple ketyl radical), they are inferior to activated molecular sieves for reaching the ultra-low water content required for sensitive carbanion chemistry.

Data Comparison: Residual Water in THF Source: Williams, D. B. G., & Lawton, M. (2010).[1] J. Org.[1][2] Chem.

Drying MethodIndicator StatusResidual Water (ppm)Suitability for Sulfones
Na / Benzophenone Purple (Ketyl Radical)~43 ppmHigh Risk
Activated 3Å Sieves (20% m/v) N/A< 5 ppm Optimal
Rotary Evaporator None> 500 ppmCritical Failure
The "Sieve-First" Protocol

To ensure your solvent does not kill your carbanion:

  • Activation: Heat 3Å molecular sieves (beads, not powder) at 300°C for 24 hours (or microwave in pulses). Cool under high-vacuum.

  • Loading: Add 20% mass/volume (e.g., 20g sieves per 100mL THF).

  • Incubation: Let stand for 48 hours before use.

  • Usage: Cannulate directly from the storage flask. Do not pour.

Module 2: Base Integrity & Titration

Knowledge Base Article: KB-BASE-02

Issue: Commercial n-BuLi or KHMDS degrades over time. Using a degraded base results in partial deprotonation.[1] If you calculate for 1.1 equivalents but only add 0.9 equivalents of active base, 10% of your starting material will remain unreacted regardless of reaction time.

Standard Operating Procedure: The Double-Titration Method

Do not rely on the molarity printed on the bottle.

Method: Titration with Diphenylacetic Acid (Kofron’s Method) or N-Pivaloyl-o-toluidine .[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 10mL flask with a stir bar. Cool under Ar/N2.

  • Indicator: Add 100 mg of diphenylacetic acid (accurately weighed).

  • Solvent: Add 5 mL of dry THF (from Module 1).

  • Titration:

    • Add the organolithium dropwise via a microliter syringe.[3][4][5]

    • Observation: The solution remains colorless as the base deprotonates the carboxylic acid (

      
       ~24).
      
    • Endpoint: Once the acid is consumed, the base deprotonates the

      
      -proton to form the dianion. The solution turns bright yellow  and persists.
      
  • Calculation:

    
    
    

Module 3: Reaction Execution Workflow

Knowledge Base Article: KB-EXEC-03

Context: The diagram below illustrates the "Closed-Loop" system required for Julia-Kocienski or standard sulfone alkylations.

G Start Start: Sulfone Substrate DrySystem 1. Flame Dry Glassware (Vacuum/Ar Cycle x3) Start->DrySystem SolventAdd 2. Add Sieve-Dried THF (Cannula Transfer) DrySystem->SolventAdd Cooling 3. Cool to -78°C (Acetone/Dry Ice) SolventAdd->Cooling BaseAdd 4. Add Titrated Base (Dropwise, 10 min) Cooling->BaseAdd Carbanion INTERMEDIATE: Sulfone Carbanion Formed BaseAdd->Carbanion QuenchPath FAILURE MODE: Moisture Ingress Carbanion->QuenchPath Wet Solvent/Air Leak Electrophile 5. Add Electrophile (Aldehyde/Alkyl Halide) Carbanion->Electrophile Anhydrous Path Protonated Quenched: Returns to Starting Material QuenchPath->Protonated Success Product Formation (Olefin/Alkylated Sulfone) Electrophile->Success

Caption: Workflow for sulfone carbanion generation. The critical failure point is the "Moisture Ingress" path, which reverts the reactive intermediate to the stable starting material.

Module 4: Troubleshooting Matrix

Knowledge Base Article: KB-TRBL-04

Symptom: "I recovered 90% starting material."

Potential Root CauseDiagnostic CheckThe Fix
Wet Solvent Did the solution bubble vigorously upon base addition? (Protonation of water releases gas).[1]Switch to 3Å sieve-dried THF. Do not use still-distilled solvent without testing.[1]
Degraded Base Did you titrate the base today?Perform KB-BASE-02 titration.[1] Increase equivalents based on actual molarity.
Atmosphere Leak Did you use a balloon or a Schlenk line?Balloons are permeable to moisture over hours.[1] Use a dedicated Schlenk line with positive N2 pressure.[1]

Symptom: "The reaction turned black/tarry, low yield."

Potential Root CauseDiagnostic CheckThe Fix
Temperature too High Did you add the base at 0°C or RT?Sulfone carbanions can decompose or self-condense.[1] Always form at -78°C, then warm slowly only if necessary.[1]
Base too Strong Using t-BuLi instead of n-BuLi/KHMDS?Switch to a non-nucleophilic base like KHMDS or LDA if the sulfone has other sensitive groups.

Symptom: "Julia-Kocienski Olefination gave poor E/Z selectivity."

Potential Root CauseDiagnostic CheckThe Fix
Cation Effect Did you use LiHMDS?Switch to KHMDS. The larger Potassium counter-ion promotes the open transition state required for high E-selectivity in Julia-Kocienski reactions.
Solvent Polarity Using pure THF?Effect is solvent dependent.[1] Sometimes DMF (polar aprotic) improves the Smiles rearrangement step.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of THF? A: Yes, but DMF is notoriously hygroscopic.[1] It must be distilled from Calcium Hydride (


) or treated with molecular sieves immediately before use.[1] Wet DMF will quench the base immediately.

Q: How do I know if my carbanion actually formed? A: Deuterium Quench Test.

  • Run the metallation step on a small aliquot (10 mg).[1]

  • Quench with

    
     (Deuterium Oxide).[1]
    
  • Run an NMR.[1]

  • Result: If the

    
    -proton signal disappears (or integrates to lower value) and the coupling pattern simplifies, the carbanion formed successfully. If the proton signal remains, your base or solvent is the issue.
    

Q: Why KHMDS over n-BuLi? A: While n-BuLi is a stronger base, it is also a nucleophile (can attack the sulfone sulfur or other functional groups). KHMDS is bulky, non-nucleophilic, and the Potassium cation often accelerates the "Smiles rearrangement" in Julia-Kocienski olefinations.

References

  • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[2]

  • Kofron, W. G., & Baclawski, L. M. (1976).[1] A convenient method for estimation of alkyllithium concentrations.[1] The Journal of Organic Chemistry.[2]

  • Watson, S. C., & Eastham, J. F. (1967).[1] Colored indicators for simple direct titration of magnesium and lithium reagents.[1] Journal of Organometallic Chemistry.[1]

  • Blakemore, P. R. (2002).[1][6] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds.[7] Journal of the Chemical Society, Perkin Transactions 1.[6]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[1]

Sources

Validation & Comparative

Comparison Guide: 1H NMR Spectrum of 1-Nitro-2-(phenylsulfonyl)benzene in CDCl3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The analysis of 1-Nitro-2-(phenylsulfonyl)benzene (also known as 2-nitrodiphenyl sulfone) presents a classic challenge in aromatic NMR interpretation: distinguishing between two electron-deficient rings connected by a strong electron-withdrawing sulfonyl (


) bridge.

This guide provides a comparative analysis of the target compound against its synthetic precursor (2-Nitrodiphenyl sulfide ) and its structural parent (Diphenyl sulfone ). The primary objective is to enable researchers to:

  • Validate Synthesis: Confirm the complete oxidation of the sulfide to the sulfone.

  • Assign Regiochemistry: Distinguish the asymmetric nitro-substituted ring from the unsubstituted phenyl ring.

The Molecule

The target molecule consists of two distinct aromatic systems:[1]

  • Ring A (Nitro-substituted): Highly electron-deficient due to the ortho-nitro and sulfonyl groups.

  • Ring B (Phenyl): Electron-deficient due to the sulfonyl group, but less so than Ring A.

Comparative Spectral Analysis

The following data compares the target molecule with its critical alternatives. The "Shift (Δδ)" column highlights the diagnostic movement of peaks that confirms structural change.

Table 1: Chemical Shift Comparison (CDCl3, 400 MHz)
Proton EnvironmentTarget: 2-Nitrodiphenyl Sulfone (δ ppm)Precursor: 2-Nitrodiphenyl Sulfide (δ ppm)Alternative: Diphenyl Sulfone (δ ppm)Diagnostic Value
Ring A: H-3 (Ortho to

)
8.25 - 8.35 (m) ~8.0 - 8.1N/AHighest Field Shift: Indicates strong deshielding by

.
Ring A: H-6 (Ortho to

)
8.15 - 8.25 (m) ~6.8 - 7.0N/AOxidation Monitor: Massive downfield shift (>1.2 ppm) upon oxidation of S to

.
Ring B: Ortho (Ortho to

)
7.95 - 8.05 (d) ~7.3 - 7.57.94 - 7.98Sulfone Signature: Characteristic doublet for phenyl sulfones.
Ring B: Meta/Para 7.55 - 7.70 (m) ~7.2 - 7.47.50 - 7.60Baseline: Overlapping multiplet region, less diagnostic.

Technical Insight: The most critical diagnostic feature is the resolution of the H-3 and H-6 protons on the nitro ring. In the sulfide precursor, the sulfur atom is electron-donating by resonance, shielding the ortho protons. In the sulfone, the


 group is strongly electron-withdrawing, pushing these protons downfield into the 8.0+ ppm region, often overlapping with the nitro-ortho protons.

Structural Logic & Signaling Pathways

The following diagram illustrates the electronic effects governing the chemical shifts and the logical flow of the oxidation monitoring process.

G cluster_0 Electronic Effects cluster_1 Spectral Outcome NO2 Nitro Group (Induction/Resonance) RingA Ring A Protons (H3/H6) NO2->RingA Deshields H3 SO2 Sulfonyl Group (Strong EWG) SO2->RingA Deshields H6 RingB Ring B Protons (Ortho) SO2->RingB Deshields Ortho ShiftA Extreme Downfield (8.1 - 8.4 ppm) RingA->ShiftA ShiftB Moderate Downfield (7.9 - 8.0 ppm) RingB->ShiftB

Figure 1: Electronic influence map showing how the Nitro and Sulfonyl groups cooperatively deshield Ring A protons, creating the distinct downfield spectral signature.

Experimental Protocols

To ensure reproducibility and spectral fidelity, the following protocols for synthesis (to generate the sample) and NMR preparation are recommended.

Protocol A: Synthesis via Oxidation (Self-Validating)

Objective: Convert 2-nitrodiphenyl sulfide to 2-nitrodiphenyl sulfone. Validation: The reaction is monitored by the disappearance of the yellow sulfide color and the shift of the H-6 proton in NMR.

  • Reagents: Dissolve 2-nitrodiphenyl sulfide (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Oxidant: Add 30%

    
     (5.0 eq) dropwise at room temperature.
    
  • Reaction: Heat to reflux (100°C) for 2-4 hours.

    • Checkpoint: The solution should turn from yellow/orange (sulfide) to colorless/pale (sulfone).

  • Workup: Cool to room temperature. Pour into ice water. The sulfone will precipitate as a white solid. Filter and wash with water.

  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for sulfones.

Protocol B: NMR Sample Preparation

Objective: Obtain a high-resolution spectrum with minimal water interference.

  • Solvent Choice: Use CDCl3 (99.8% D) with 0.03% TMS.

    • Note: Sulfones are moderately soluble in CDCl3. If solubility is poor, use DMSO-d6, but note that chemical shifts will move slightly downfield (~0.1-0.2 ppm).

  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 1.0 s (Sulfones relax relatively slowly; ensure d1 is sufficient for integration accuracy).

    • Scans (ns): 16 or 32.

Experimental Workflow Diagram

This workflow visualizes the path from crude reaction mixture to validated spectral data.

Workflow Start Crude Reaction Mix (Sulfide/Sulfone) TLC TLC Check (Hexane/EtOAc 3:1) Start->TLC Workup Precipitation in Ice Water TLC->Workup If SM consumed Sample Dissolve 15mg in CDCl3 Workup->Sample Acquire 1H NMR Acquisition Sample->Acquire Analysis Check 8.0-8.4 ppm Region Acquire->Analysis Analysis->Start Peaks absent (Re-react) Result Confirm Structure Analysis->Result Peaks present

Figure 2: Step-by-step workflow for isolating the sulfone and validating the product via NMR.

Detailed Spectral Assignment (Interpretation)

When analyzing the spectrum in CDCl3, look for these specific signals to confirm the structure:

  • The "Deshielded Zone" (8.15 - 8.40 ppm):

    • You will see two distinct signals here, integrating to 1H each.[1][2][3]

    • H-3 (Nitro Ring): Usually a doublet or doublet-of-doublets (dd). This is the most downfield signal due to the inductive effect of the adjacent Nitro group.[4]

    • H-6 (Nitro Ring): Also a dd.[3] This proton is adjacent to the Sulfonyl group. Its presence in this region (vs. 7.0 ppm) confirms the oxidation state is

      
      , not 
      
      
      
      .
  • The "Sulfone Doublet" (7.95 - 8.05 ppm):

    • A strong 2H doublet. These are the ortho-protons of the unsubstituted phenyl ring (Ring B). They are deshielded by the sulfone but lack the additional push of a nitro group.

  • The "Aromatic Multiplet" (7.50 - 7.80 ppm):

    • Contains the remaining protons: H-4/H-5 of the nitro ring and the meta/para protons of the phenyl ring.

    • Tip: Do not try to assign every peak in this multiplet for routine confirmation. Focus on the three downfield signals (H-3, H-6, Ring B-ortho) for identification.

References

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry: NMR data for diaryl sulfones. Retrieved from

  • National Institutes of Health (PubChem). (2025). 2-Nitrobenzyl phenyl sulfone (Compound Summary).[5] Note: Structural isomer reference for shift comparison. Retrieved from

  • Babu, R., et al. (2017). Catalyst-free oxidation of sulfides to sulfones using Oxone.[6] Research on Chemical Intermediates.[7][8][9] Retrieved from

  • University of Wisconsin-Madison. (2020).[7] Hans Reich's Collection: Proton Chemical Shifts and Electronic Effects. Retrieved from

  • MDPI. (2006). Synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene via Hydrogen Peroxide Oxidation.[2] (Protocol adaptation). Retrieved from

Sources

characteristic IR peaks of nitro and sulfone groups in 2-nitrophenyl phenyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the infrared (IR) characterization of 2-Nitrophenyl Phenyl Sulfone (also known as 2-Nitrodiphenyl sulfone). It focuses on the spectroscopic distinction between the nitro and sulfone functional groups, which present a unique diagnostic challenge due to spectral overlap.

Executive Summary

2-Nitrophenyl Phenyl Sulfone (CAS: 31515-43-2) is a critical intermediate in the synthesis of pharmaceutical sulfonamides and functionalized polymers. Its structural validation relies heavily on Infrared (IR) Spectroscopy to confirm the oxidation state of the sulfur atom.

The spectroscopic fingerprint of this molecule is defined by two dominant electron-withdrawing groups: the Nitro (-NO₂) group and the Sulfone (-SO₂-) bridge.

  • Primary Challenge: The symmetric stretching frequency of the nitro group (~1350 cm⁻¹) often overlaps with the asymmetric stretching frequency of the sulfone group (~1320 cm⁻¹), creating a complex "fingerprint" region.

  • Diagnostic Solution: Validation requires identifying the Sulfone Symmetric Stretch (~1160 cm⁻¹) , which appears as a distinct, strong band absent in sulfide precursors and sulfoxide intermediates.

Mechanistic Insight: The "Overlap" Phenomenon

In 2-nitrophenyl phenyl sulfone, the ortho-substitution of the nitro group creates a sterically crowded electronic environment. Understanding the vibrational modes is essential for accurate interpretation.

The Nitro Group (-NO₂)

The nitro group exhibits two characteristic fundamental vibrations:

  • Asymmetric Stretch (

    
    ):  A strong absorption typically found between 1550–1530 cm⁻¹ . In ortho-substituted arenes, this band may split or shift slightly due to field effects.
    
  • Symmetric Stretch (

    
    ):  A strong absorption between 1370–1330 cm⁻¹ .
    
The Sulfone Group (-SO₂-)

The sulfone group is characterized by two intense stretching bands resulting from the coupling of the two S=O bonds:

  • Asymmetric Stretch (

    
    ):  A strong doublet or broad band typically between 1330–1300 cm⁻¹ .
    
  • Symmetric Stretch (

    
    ):  A sharp, intense band between 1160–1140 cm⁻¹ .
    
The Conflict

The Nitro


  (1370–1330 cm⁻¹) and Sulfone 

(1330–1300 cm⁻¹) converge in the 1350 cm⁻¹ region . In 2-nitrophenyl phenyl sulfone, this often manifests as a broadened, high-intensity envelope or a split peak, rather than two clean, separated bands.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis of 2-nitrophenyl phenyl sulfone, one must compare its spectrum against its reduced precursors (Sulfide) and partial oxidation products (Sulfoxide).

Functional GroupModeSulfide (Precursor) Sulfoxide (Intermediate) Sulfone (Target Product)
Nitro (-NO₂)

~1525 cm⁻¹ (Strong)~1530 cm⁻¹ (Strong)~1540 cm⁻¹ (Strong)

~1340 cm⁻¹ (Strong)~1345 cm⁻¹ (Strong)~1360 cm⁻¹ (Overlap)
Sulfur Link S-C~750 cm⁻¹ (Weak)N/AN/A
S=OAbsent ~1050 cm⁻¹ (Strong) Absent
O=S=O (

)
Absent Absent ~1320 cm⁻¹ (Strong/Overlap)
O=S=O (

)
Absent Absent ~1160 cm⁻¹ (Distinct)

Key Takeaway: The disappearance of the 1050 cm⁻¹ sulfoxide band and the appearance of the 1160 cm⁻¹ sulfone band is the definitive proof of complete oxidation.

Experimental Protocol

Method: ATR-FTIR (Attenuated Total Reflectance)

For solid crystalline samples like 2-nitrophenyl phenyl sulfone (MP ~147°C), ATR is preferred over KBr pellets to avoid moisture interference and sample grinding variations.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal. Resolution: 4 cm⁻¹.[1] Scans: 16–32.

Step-by-Step Workflow:

  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ and H₂O.

  • Sample Loading: Place approximately 5–10 mg of the solid 2-nitrophenyl phenyl sulfone onto the center of the crystal.

  • Compression: Lower the pressure arm (anvil) until the force gauge indicates optimal contact. Note: Poor contact yields weak peaks; excessive pressure can damage softer ZnSe crystals.

  • Acquisition: Run the scan.

  • Post-Processing: Apply baseline correction if necessary. Identify the diagnostic peaks at 1540 cm⁻¹, 1360/1320 cm⁻¹, and 1160 cm⁻¹.

Visualizing the Diagnostic Logic

The following diagram illustrates the decision tree for validating the compound based on spectral data.

SpectralLogic Start Start: Acquire IR Spectrum CheckNitro Check 1530-1550 cm⁻¹ (Nitro Asymmetric) Start->CheckNitro NitroPresent Band Present? (Confirms -NO₂) CheckNitro->NitroPresent CheckSulfoneSym Check 1140-1160 cm⁻¹ (Sulfone Symmetric) NitroPresent->CheckSulfoneSym Yes ResultSulfide PRECURSOR DETECTED: Sulfide (Incomplete Oxidation) NitroPresent->ResultSulfide No (Unlikely if Nitro intact) SulfoneSymPresent Strong Band Present? (Confirms -SO₂-) CheckSulfoneSym->SulfoneSymPresent CheckOverlap Analyze 1300-1370 cm⁻¹ (Overlap Region) SulfoneSymPresent->CheckOverlap Yes CheckSulfoxide Check 1030-1070 cm⁻¹ (Sulfoxide S=O) SulfoneSymPresent->CheckSulfoxide No ResultSulfone VALIDATION CONFIRMED: 2-Nitrophenyl Phenyl Sulfone CheckOverlap->ResultSulfone Broad/Split Band Observed ResultSulfoxide INTERMEDIATE DETECTED: Sulfoxide Impurity CheckSulfoxide->ResultSulfoxide Band Present CheckSulfoxide->ResultSulfide Band Absent

Caption: Decision logic for distinguishing 2-nitrophenyl phenyl sulfone from its sulfide precursor and sulfoxide intermediate using IR characteristic peaks.

Synthesis Monitoring Workflow

When synthesizing this compound (typically via oxidation of 2-nitrophenyl phenyl sulfide with


 or mCPBA), IR spectroscopy is the most rapid method for reaction monitoring.

SynthesisFlow cluster_spectra Spectral Markers Precursor Precursor: Sulfide Reaction Oxidation (H₂O₂ / Catalyst) Precursor->Reaction Marker1 No 1050, No 1160 Precursor->Marker1 Intermediate Intermediate: Sulfoxide Reaction->Intermediate Step 1 Product Product: Sulfone Intermediate->Product Step 2 (Complete) Marker2 Strong 1050 cm⁻¹ Intermediate->Marker2 Marker3 No 1050, Strong 1160 cm⁻¹ Product->Marker3

Caption: Evolution of spectral markers during the oxidation of sulfide to sulfone.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Diphenyl Sulfone.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group frequencies).
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Michigan State University. Infrared Spectroscopy: Characteristic Absorptions. Available at: [Link][2][3][4]

Sources

A Senior Application Scientist's Guide to Distinguishing Sulfone vs. Sulfoxide Impurities by NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular structures is not just a matter of academic rigor—it is a cornerstone of safety, efficacy, and regulatory compliance. The oxidation of a sulfide to a sulfoxide, and subsequently to a sulfone, is a common transformation, often representing a critical step in a synthetic route or an undesired impurity pathway. Distinguishing between these oxidation states, particularly sulfoxides and sulfones, is a frequent challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive tool for this task.

This guide provides an in-depth comparison of how sulfone and sulfoxide functionalities are differentiated using NMR. We will move from the fundamental principles reflected in 1D NMR to the application of more advanced techniques for unambiguous structural elucidation, providing both the "how" and the crucial "why" behind the experimental choices.

The Fundamental Distinction: Electronic Effects on Chemical Shifts

The core difference between a sulfoxide (R-S(=O)-R') and a sulfone (R-S(=O)₂-R') lies in the oxidation state of the sulfur atom. The addition of a second oxygen atom in the sulfone group has a profound impact on the local electronic environment. This oxygen atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect. This effect is the primary driver for the observable differences in NMR spectra.

The most immediate indicator of oxidation state is the chemical shift of protons on carbons adjacent (α) to the sulfur atom.

  • The Principle: The two electron-withdrawing oxygen atoms in a sulfone group deshield the adjacent α-protons more strongly than the single oxygen in a sulfoxide. Deshielded protons experience a stronger effective magnetic field and thus resonate at a higher frequency, i.e., further downfield (higher ppm value).

  • In Practice: Protons α to a sulfone are consistently found further downfield than the analogous protons α to a sulfoxide. This downfield shift is typically in the range of 0.3-0.6 ppm , a significant and usually diagnostic difference.[1][2][3]

The same inductive effect impacts the α-carbon, and the result is often more pronounced than in the proton spectrum.

  • The Principle: The sulfonyl group's (SO₂) powerful electron-withdrawing nature deshields the α-carbon nucleus to a much greater extent than the sulfinyl group (SO).

  • In Practice: The chemical shift of a carbon α to a sulfone is significantly downfield compared to the corresponding carbon in a sulfoxide. This shift difference can be substantial, often in the range of 5-15 ppm , providing a highly reliable diagnostic marker.[1][4]

Table 1: Comparative Chemical Shifts (δ) for Sulfoxide vs. Sulfone

NucleusPosition Relative to SulfurTypical Chemical Shift (ppm) - SulfoxideTypical Chemical Shift (ppm) - SulfoneTypical Δδ (Sulfone - Sulfoxide)
¹H Protons on α-Carbon2.5 - 3.22.8 - 3.8+0.3 to +0.6 ppm
¹³C α-Carbon40 - 5550 - 65+5 to +15 ppm

Note: These are typical ranges for alkyl sulfoxides/sulfones and can vary based on the full molecular structure. The key diagnostic is the relative downfield shift (Δδ) of the sulfone signals.

Experimental Workflow: From Sample Prep to 1D Spectra

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh Sample (1-10 mg) Solvent Choose Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Dissolve Dissolve & Transfer to NMR Tube Solvent->Dissolve Lock Lock & Shim Dissolve->Lock H1 Acquire ¹H Spectrum Lock->H1 C13 Acquire ¹³C Spectrum H1->C13 Process Process Spectra (FT, Phase, Baseline) C13->Process Analyze Identify α-H and α-C Signals Compare Chemical Shifts Process->Analyze Conclusion Assign Structures Analyze->Conclusion

  • Sample Preparation:

    • Weighing: Accurately weigh 1-10 mg of the sample.

    • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. The choice is important.

      • CDCl₃ (Deuterated Chloroform): A good first choice for many organic molecules.

      • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for more polar compounds. Be aware that the residual solvent peak of DMSO-d₆ at ~2.50 ppm can sometimes overlap with α-proton signals of sulfoxides.[5]

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp, well-defined peaks.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N), especially for detecting low-level impurities.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, this will require significantly more scans than the ¹H spectrum. A modern spectrometer can often acquire a good quality spectrum in minutes to a few hours, depending on the sample concentration.

Beyond 1D NMR: Advanced Techniques for Complex Cases

Sometimes, 1D spectra are not sufficient. Signal overlap in a complex molecule or the need for absolute, irrefutable proof may require more advanced methods.

  • The Principle: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.

  • The Application: This is the most powerful tool for confirming assignments. By running an HSQC, you can definitively link the downfield-shifted α-protons to the corresponding downfield-shifted α-carbon. If the proton at 3.5 ppm correlates with the carbon at 60 ppm, you have built a self-validating case for the presence of a sulfone. This removes any ambiguity that might arise from coincidental signal overlap in the 1D spectra.

G Start Start Analysis Acquire1D Acquire ¹H and ¹³C NMR Start->Acquire1D Check1D Signals Clear & Unambiguous? Acquire1D->Check1D Assign Assignment Complete Check1D->Assign Yes Acquire2D Acquire 2D HSQC Spectrum Check1D->Acquire2D No / Overlap Analyze2D Correlate α-H with α-C Acquire2D->Analyze2D Analyze2D->Assign

  • The Principle: DOSY is a non-invasive NMR technique that separates signals of different molecules in a mixture based on their translational diffusion rates.[6][7] Larger molecules tumble and diffuse more slowly than smaller ones. The technique generates a 2D plot with chemical shifts on one axis and diffusion coefficients on the other.

  • The Application: While a sulfoxide and its corresponding sulfone have very similar molecular weights, the sulfone is generally more polar. In certain solvent systems, this can lead to a larger hydrodynamic radius due to stronger solvent interactions, causing it to diffuse slightly more slowly. All proton signals belonging to the sulfone will align horizontally at one diffusion coefficient, while all signals from the sulfoxide will align at a slightly different one. This provides an excellent orthogonal method to confirm that a set of signals belongs to a single species, aiding in the deconvolution of complex mixtures.[8][9]

Conclusion

For the vast majority of cases, the differentiation between a sulfoxide and a sulfone impurity is a straightforward process based on fundamental principles of NMR spectroscopy. The greater inductive effect of the sulfonyl group (SO₂) compared to the sulfinyl group (SO) consistently results in a predictable and significant downfield chemical shift for both the α-protons and, more definitively, the α-carbons. By following a systematic workflow of acquiring high-quality 1D ¹H and ¹³C spectra, researchers can confidently make this critical assignment. In cases of spectral complexity or for ultimate confirmation, 2D techniques like HSQC provide an unequivocal link between the proton and carbon environments, solidifying the structural elucidation.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link][8][9]

  • Richards, S. A., & Hollerton, J. C. (2022). Essential Practical NMR for Organic Chemistry (2nd ed.). Wiley. [Link]

  • Chauhan, M. S., & Still, I. W. J. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. [Link][4]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Abraham, R. J., Byrne, J. J., & Griffiths, L. (2010). Observed and calculated ¹H and ¹³C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones. Magnetic Resonance in Chemistry, 48(9), 718-726. [Link][1]

  • Duddeck, H. (2002). Structure Elucidation by Modern NMR: A Workbook. Springer.
  • Abraham, R. J., et al. (2008). ¹H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][5]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Antkowiak, W. Z., et al. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Chemaxon. [Link]

Sources

Comparative Guide: 2-Nitrophenyl Sulfone vs. Benzothiazole Sulfone in Julia-Kocienski Olefination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Nitrophenyl Phenyl Sulfone (and its alkyl variants) and Benzothiazole (BT) Sulfone within the context of the Julia-Kocienski Olefination .

While Benzothiazole (BT) sulfone is the standard-bearer for the modern, one-pot Julia-Kocienski reaction, 2-Nitrophenyl sulfone represents a distinct class of activators that bridges the gap between the Classic Julia (reductive elimination) and the Modified Julia (base-induced elimination).

Executive Summary

The choice between 2-Nitrophenyl (2-NP) Sulfone and Benzothiazole (BT) Sulfone dictates the reaction pathway, stereoselectivity, and operational complexity of the olefination.

FeatureBenzothiazole (BT) Sulfone2-Nitrophenyl (2-NP) Sulfone
Primary Methodology Julia-Kocienski (One-Pot) Classic Julia (Two-Step) or Modified One-Pot
Mechanism Base-induced Smiles Rearrangement followed by spontaneous elimination.Typically Reductive Elimination (Na/Hg, SmI₂). Can undergo SNAr (Smiles-type) under specific conditions.
Stereoselectivity High E-selectivity (trans), especially with bulky bases/solvents.Variable. Classic reduction gives E . One-pot SNAr variants often show lower selectivity or Z bias.
Atom Economy Moderate (Loss of SO₂ + Benzothiazolone).Low to Moderate (Loss of sulfinate/sulfide + reducing agent residues).
Reagent Stability High crystalline stability; commercial availability.Good stability; nitro group sensitive to reducing conditions.
Best For Large-scale synthesis of E-alkenes ; base-sensitive substrates.Difficult substrates requiring radical intermediates; scenarios where BT fails to rearrange.

Mechanistic Underpinnings[1]

The core divergence lies in how the C-S bond is cleaved to form the alkene.

A. Benzothiazole (BT) Sulfone: The Smiles Pathway

The BT sulfone is designed for the Julia-Kocienski protocol. The heteroaryl ring (benzothiazole) acts as an electrophilic trap for the alkoxide intermediate.

  • Metallation: The sulfone is deprotonated (e.g., by LiHMDS).

  • Addition: The carbanion attacks the aldehyde, forming a

    
    -alkoxysulfone.
    
  • Smiles Rearrangement: The alkoxide attacks the C=N bond of the benzothiazole ring (ipso substitution). The heterocyclic ring migrates from Sulfur to Oxygen.

  • Elimination: The resulting sulfinate spontaneously eliminates SO₂ and the lithiated benzothiazolone, yielding the alkene.

B. 2-Nitrophenyl (2-NP) Sulfone: The SNAr / Reductive Pathway

The 2-NP sulfone is traditionally the "activator" for the Classic Julia .

  • Classic Route (Two-Step): Addition to aldehyde

    
     Acylation of alcohol 
    
    
    
    Reductive elimination (single electron transfer using Na/Hg or SmI₂). This proceeds via a radical mechanism, thermodynamically favoring the E-alkene .
  • One-Pot (Modified) Route: The ortho-nitro group is a powerful electron-withdrawing group (EWG). Under specific basic conditions, the intermediate alkoxide can attack the ipso-carbon of the phenyl ring (activated by NO₂), displacing the sulfinate via an intramolecular SNAr mechanism (analogous to Smiles). However, this is kinetically slower than the BT rearrangement and often requires higher temperatures or specific solvents (DMF/HMPA), which can erode stereoselectivity.

C. Mechanistic Visualization (Graphviz)

JuliaMechanisms Start Sulfone Precursor BT_Node Benzothiazole (BT) Sulfone Start->BT_Node NP_Node 2-Nitrophenyl (2-NP) Sulfone Start->NP_Node Aldehyde Aldehyde (R-CHO) BT_Add Intermediate A: Beta-Alkoxysulfone (Lithiated) BT_Node->BT_Add + Base, + Aldehyde BT_Smiles Smiles Rearrangement (N-C=N attack) BT_Add->BT_Smiles Fast (Low Temp) BT_Elim Spontaneous Elimination (-SO2, -Li-BT-one) BT_Smiles->BT_Elim Product_E E-Alkene (Major) BT_Elim->Product_E NP_Add Intermediate B: Beta-Alkoxysulfone NP_Node->NP_Add + Base, + Aldehyde NP_Branch Condition? NP_Add->NP_Branch NP_Classic Acylation & Reduction (Na/Hg or SmI2) NP_Branch->NP_Classic Standard Protocol NP_OnePot One-Pot S_NAr (High Temp/Polar Solvent) NP_Branch->NP_OnePot Modified Protocol Product_Classic E-Alkene (Thermodynamic) NP_Classic->Product_Classic Radical Mechanism Product_Mix E/Z Alkene Mixture NP_OnePot->Product_Mix S_NAr Mechanism

Caption: Divergent pathways of BT (Smiles-driven) vs. 2-NP (Reductive or SNAr-driven) sulfones.

Performance Analysis

Stereoselectivity (E/Z Ratio)
  • BT Sulfone: Known for high E-selectivity (>90:10). The stereochemistry is determined during the initial addition step (anti-addition favored with large cations like K+ or in polar solvents) and the stereospecific Smiles rearrangement.

    • Optimization: Use LiHMDS in THF for stability, or KHMDS in DME/HMPA to push for open transition states if E-selectivity is poor.

  • 2-NP Sulfone:

    • Reductive (Classic): Excellent E-selectivity because the radical intermediate equilibrates to the thermodynamic product.

    • One-Pot (SNAr): Often yields mixtures or lower E-selectivity compared to BT. The transition state for the SNAr displacement is less rigid than the 5-membered chelate formed by BT.

Reaction Conditions & Tolerance
  • BT Sulfone: Mild conditions (-78°C to RT). Compatible with esters, nitriles, and silyl ethers.

  • 2-NP Sulfone:

    • Reductive: Harsh. Na/Hg is toxic; SmI₂ is expensive. Incompatible with other reducible groups (nitro, azide, ketones).

    • One-Pot: Requires higher temperatures (often reflux) to force the SNAr, which can degrade sensitive substrates.

Experimental Protocols

Protocol A: Standard Julia-Kocienski with BT Sulfone

Objective: Synthesis of (E)-Stilbene derivative.

  • Preparation: Dry THF, LiHMDS (1.0 M in THF), BT-Sulfone derivative, Aldehyde.

  • Metallation:

    • Cool a solution of BT-Sulfone (1.0 equiv) in THF (0.1 M) to -78°C .

    • Add LiHMDS (1.1 equiv) dropwise. The solution typically turns deep yellow/orange.

    • Stir for 30 minutes at -78°C.

  • Addition:

    • Add the Aldehyde (1.1 equiv) neat or in minimal THF dropwise.

    • Stir for 1 hour at -78°C.

  • Rearrangement/Elimination:

    • Allow the reaction to warm slowly to Room Temperature (RT) over 2-3 hours. The mixture will fade in color as the elimination proceeds.

    • Note: If reaction stalls, heat to 40°C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash with water/brine. Dry over Na₂SO₄.[1]

Protocol B: One-Pot Modified Julia with 2-Nitrophenyl Sulfone

Objective: Olefination using 2-NP sulfone via SNAr (Base-induced).

  • Preparation: DMF (anhydrous), KHMDS (0.5 M in toluene), 2-NP-Sulfone, Aldehyde.

  • Execution (Barbier-type):

    • Dissolve 2-NP-Sulfone (1.0 equiv) and Aldehyde (1.2 equiv) in DMF (0.2 M).

    • Cool to 0°C .

    • Add KHMDS (1.5 equiv) dropwise. The solution turns dark red/brown.

  • Reaction:

    • Stir at 0°C for 30 mins, then warm to RT.

    • If TLC shows intermediate adduct but no alkene, heat to 60-80°C to drive the SNAr rearrangement.

  • Workup: Pour into ice water. Extract with Et₂O (to remove DMF). Wash extensively with water.

Decision Matrix: Which to Choose?

ScenarioRecommended ReagentReason
Targeting pure E-alkene BT Sulfone Reliable stereocontrol via Smiles mechanism.
Substrate has reducible groups (e.g., -N₃, -NO₂)BT Sulfone Avoids the reducing agents of Classic Julia.
BT Sulfone fails to eliminate 2-NP Sulfone (Classic) The radical reductive elimination is a "sledgehammer" that works when Smiles fails.
Cost is the primary driver 2-NP Sulfone 2-Nitrothiophenol precursors are often cheaper than 2-mercaptobenzothiazole.
Very hindered aldehyde PT Sulfone (Alternative)Note: Phenyl Tetrazole (PT) is often superior to both BT and 2-NP for hindered substrates.

References

  • Kocienski, P. J., et al. (1998). "A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones." Synlett. Link

  • Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds."[2] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Baudin, J. B., et al. (1991). "A Direct Synthesis of Olefins by Reaction of Carbonyl Compounds with Lithio Derivatives of 2-[Alkyl- or (2'-Alkenyl)- or Benzyl-Sulfonyl]-Benzothiazoles." Tetrahedron Letters. Link

  • Truce, W. E., et al. (1958). "The Smiles Rearrangement of 2-Nitrophenyl Sulfones." Journal of the American Chemical Society. (Foundational mechanistic reference for 2-NP rearrangement). Link

  • Aïssa, C. (2011). "Mechanisms of the Julia-Kocienski Olefination." European Journal of Organic Chemistry. Link

Sources

The Definitive Guide to Sulfide-to-Sulfone Oxidation: Reagent Selection & Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot to Sulfones

In drug discovery and materials science, the sulfone moiety (


) is more than a structural linker; it is a pharmacophore found in blockbuster therapeutics (e.g., Dapsone, Eletriptan) and a critical electron-withdrawing group in high-performance polymers.

While the oxidation of sulfides to sulfoxides is kinetically favored, driving the reaction to the sulfone state without over-oxidizing sensitive functional groups or generating unmanageable waste requires precise reagent selection. This guide moves beyond basic textbook definitions to evaluate the causality, scalability, and chemoselectivity of the three dominant oxidation systems: Peroxides (Catalytic), Peracids (m-CPBA), and Persulfates (Oxone®).

Mechanistic Foundation

Understanding the stepwise oxidation is critical for troubleshooting. The reaction proceeds via two distinct electrophilic attacks. The first oxidation (sulfide


 sulfoxide) is nucleophilic attack by sulfur on the oxidant. The second step (sulfoxide 

sulfone) is slower due to the reduced nucleophilicity of the sulfoxide sulfur atom, often requiring stronger conditions or catalysts.
Visualization: Stepwise Oxidation Pathway

G Sulfide Sulfide (R-S-R') Transition Transition State (Electrophilic Attack) Sulfide->Transition Fast (k1) Sulfoxide Sulfoxide (R-SO-R') Transition->Sulfoxide Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone Slow (k2) Requires Excess Oxidant or Catalyst

Figure 1: The kinetic barrier between sulfoxide and sulfone requires specific activation strategies.

Critical Comparison of Oxidation Agents

A. Hydrogen Peroxide ( ) + Transition Metal Catalysts

The Green Standard for Scale-Up

  • Mechanism:

    
     alone is sluggish for the second oxidation step. High-valent metals (W, Mo, V) form active peroxo-metal species (e.g., peroxotungstate) that transfer oxygen more efficiently than 
    
    
    
    itself.
  • Pros: Highest atom economy (byproduct is water), low cost, scalable.

  • Cons: Requires pH control; some catalysts are expensive or hard to remove.

  • Best For: Large-scale synthesis, substrates with acid-stable groups.

B. meta-Chloroperoxybenzoic Acid (m-CPBA)

The Lab-Bench Workhorse

  • Mechanism: Strong electrophilic oxygen transfer via a spiro-transition state.

  • Pros: High solubility in organic solvents (DCM), rapid reaction at low temps, no catalyst needed.

  • Cons: Poor atom economy (generates m-chlorobenzoic acid waste), shock sensitive, expensive, potential epoxidation of alkenes.

  • Best For: Small-scale exploratory chemistry, late-stage functionalization where yield trumps cost.

C. Oxone® (Potassium Peroxymonosulfate)

The Robust & Selective Alternative

  • Mechanism: The active species is the peroxymonosulfate anion (

    
    ).
    
  • Pros: Non-toxic solid, easy handling, highly selective (often spares double bonds), works well in aqueous/alcoholic mixtures.

  • Cons: Insoluble in non-polar solvents, generates salt waste (

    
    ), acidic (requires buffering for sensitive substrates).
    
  • Best For: Polar substrates, rapid library generation, acid-insensitive compounds.

Performance Metrics & Decision Matrix

Comparative Data Table
Feature

/

m-CPBAOxone®
Active Species PeroxotungstatePeracidPeroxymonosulfate
Atom Economy ExcellentPoorModerate
Reaction Time 2 - 12 h0.5 - 2 h1 - 4 h
Chemoselectivity High (tunable)Low (epoxidizes alkenes)High
Scalability HighLow (Safety/Cost)Medium
Byproducts

m-CBA (Solid waste)Sulfate salts
Cost $

$

Decision Tree: Selecting the Right Agent

DecisionTree Start Start: Select Substrate Scale Is Scale > 10g? Start->Scale AcidSens Acid Sensitive? Scale->AcidSens No (<1g) H2O2 H2O2 + Na2WO4 (Green/Scalable) Scale->H2O2 Yes DoubleBond Contains Alkenes? AcidSens->DoubleBond No Oxone Oxone (Buffered) (Selective) AcidSens->Oxone Yes (Buffer req.) DoubleBond->Oxone Yes mCPBA m-CPBA (Fast/Lab Scale) DoubleBond->mCPBA No UHP Urea-H2O2 / Phthalic Anhydride (Anhydrous)

Figure 2: Strategic selection framework based on substrate sensitivity and scale.

Experimental Protocols

Protocol A: Green Catalytic Oxidation ( )

Recommended for: Scale-up and simple alkyl/aryl sulfides.

  • Setup: To a flask containing the sulfide (10 mmol), add Sodium Tungstate dihydrate (

    
    , 0.05 eq, 0.5 mmol) and Phenylphosphonic acid  (0.05 eq) (optional, acts as co-catalyst).
    
  • Solvent: Add water (10 mL) or MeOH/Water (1:1) if solubility is poor.

  • Addition: Heat to 50°C. Dropwise add 30%

    
      (2.5 eq, 25 mmol). Caution: Exothermic.
    
  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Polarity shift: Sulfide < Sulfone).

  • Workup: Cool to RT. Quench excess peroxide with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[1] Extract with EtOAc.[1] Wash with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Validation:

    
    H NMR will show a significant downfield shift of 
    
    
    
    -protons (approx. +1.5 ppm vs sulfide).
Protocol B: Rapid Lab-Scale Oxidation (m-CPBA)

Recommended for: Small scale, non-acid sensitive, no alkenes.

  • Setup: Dissolve sulfide (1.0 mmol) in Dichloromethane (DCM) (10 mL). Cool to 0°C.[1][2][3]

  • Addition: Add m-CPBA (77% purity, 2.5 eq, 2.5 mmol) portion-wise over 10 minutes.

  • Reaction: Warm to RT and stir for 1-2 hours. A white precipitate (m-chlorobenzoic acid) will form.

  • Workup: Dilute with DCM. Wash sequentially with:

    • 10%

      
       (removes excess oxidant).
      
    • Sat.

      
       (x2) (removes m-CBA acid byproduct).
      
    • Brine.[1][4]

  • Purification: Dry organic layer and concentrate. Recrystallization is often sufficient.

Protocol C: Chemoselective Oxidation (Oxone®)

Recommended for: Substrates with double bonds or nitrogen heterocycles.

  • Setup: Dissolve sulfide (1.0 mmol) in MeOH/Water (1:1, 10 mL).

  • Addition: Add Oxone® (1.5 - 2.0 eq) as a solid in one portion.

    • Note: If substrate is acid-sensitive, pre-mix Oxone with

      
       (3 eq) before addition.
      
  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Filter off the white solid salts (

    
    ). Dilute filtrate with water and extract with EtOAc.
    
  • Result: High yield of sulfone with minimal epoxide formation on bystander alkenes.

References

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

  • Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647.

    
     systems). Link
    
  • Mamata, S., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes. RSC Advances, 2014.[5] Link

  • Bahrami, K., et al. (2010).[6] 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) is an efficient promoter for the oxidation of sulfides.[6] The Journal of Organic Chemistry, 75(18), 6208-6213. Link

  • Voutyritsa, E., et al. (2017).[6][7] Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones.[8][9] Synthesis, 49, 917-924.[7][8] Link

Sources

mass spectrometry fragmentation pattern of 2-nitrophenyl phenyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-nitrophenyl phenyl sulfone , specifically designed for researchers and drug development professionals. It moves beyond basic spectral interpretation to explore the mechanistic "ortho-effects" that distinguish this compound from its structural isomers.

Executive Summary & Application Context

2-Nitrophenyl phenyl sulfone (MW: 263.27 Da) is a critical intermediate in the synthesis of sulfonyl-based pharmacophores and agrochemicals. In drug development, distinguishing the 2-nitro (ortho) isomer from its 3-nitro (meta) and 4-nitro (para) analogues is vital, as the ortho-substitution pattern drastically alters metabolic stability and solubility profiles.[1]

This guide focuses on the Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation behaviors.[1] The core differentiator is the "Ortho Effect," a proximity-driven rearrangement unique to the 2-nitro isomer that is absent in meta/para alternatives.

Mechanistic Deep Dive: The Ortho Effect

The defining feature of the 2-nitrophenyl phenyl sulfone mass spectrum is not simple bond cleavage, but rather an intramolecular rearrangement facilitated by the steric proximity of the nitro (


) and sulfonyl (

) groups.
Fragmentation Pathways[1][2][3][4][5]
  • Pathway A (Standard Cleavage): Direct loss of the nitro group (

    
    ) or sulfonyl group (
    
    
    
    ).[1] This is the dominant pathway for meta and para isomers.
  • Pathway B (The Ortho Rearrangement): In the 2-nitro isomer, an oxygen atom from the nitro group can transfer to the sulfur center or the adjacent aromatic ring before fragmentation. This leads to the characteristic expulsion of neutral molecules like

    
     (30 Da) rather than the radical 
    
    
    
    (46 Da), often followed by complex rearrangements yielding dibenzofuran-like cations.
Visualization of the Fragmentation Mechanism

The following diagram illustrates the divergent pathways between the Ortho (2-nitro) and Para (4-nitro) isomers.

FragmentationMechanism M_Ortho 2-Nitrophenyl Phenyl Sulfone (Ortho Isomer) [M]+ m/z 263 Ortho_Rearrange Ortho-Rearrangement (O-Transfer) M_Ortho->Ortho_Rearrange Proximity Effect M_Para 4-Nitrophenyl Phenyl Sulfone (Para Isomer) [M]+ m/z 263 Frag_M_NO2 [M - NO2]+ m/z 217 M_Para->Frag_M_NO2 - NO2 (46 Da) (Direct Cleavage) Frag_Phenyl Phenyl-Sulfonyl Cation m/z 141 M_Para->Frag_Phenyl C-S Cleavage Frag_M_NO [M - NO]+ m/z 233 Ortho_Rearrange->Frag_M_NO - NO (30 Da) Frag_M_SO2 Rearranged Cation (Dibenzofuran-like) m/z 168 Frag_M_NO->Frag_M_SO2 - SO2 / Rearrangement Frag_Biphenyl Biphenyl Cation [M - NO2 - SO2]+ m/z 153 Frag_M_NO2->Frag_Biphenyl - SO2

Figure 1: Mechanistic divergence between Ortho (rearrangement-driven) and Para (cleavage-driven) fragmentation pathways.[1]

Comparative Analysis: 2-Nitro vs. Alternatives

The following table summarizes the key spectral differences used to distinguish the product from its isomers.

Feature2-Nitrophenyl Phenyl Sulfone (Product)4-Nitrophenyl Phenyl Sulfone (Alternative)Mechanistic Cause
Base Peak (Typical) m/z 168 or 184 (Rearrangement ions)m/z 217 (

) or 125
Ortho-effect facilitates complex rearrangement vs. simple cleavage.[1]
[M - NO] peak (m/z 233) Significant Negligible / AbsentIntramolecular O-transfer is sterically forbidden in para-isomers.[1]
[M - NO2] peak (m/z 217) ModerateDominant Direct cleavage is the lowest energy path for para-isomers.[1]
[M - OH] peak (m/z 246) ObservableAbsentH-abstraction from ring by ortho-nitro oxygen (less common in sulfones than toluenes, but possible).[1]
Low Mass Region Complex (ring coupling fragments)Clean (phenyl/biphenyl cations)Rearrangement leads to fused ring systems (e.g., dibenzofuran).[1]

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized LC-MS/GC-MS workflow. This protocol includes "Checkpoints" to validate system performance.

Sample Preparation[1][6]
  • Stock Solution: Dissolve 1 mg of 2-nitrophenyl phenyl sulfone in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Working Standard: Dilute 1:100 in 50:50 ACN:Water + 0.1% Formic Acid (for ESI) or pure Ethyl Acetate (for EI GC-MS).

    • Checkpoint: Solution must remain clear. Turbidity indicates precipitation; sonicate if necessary.[1]

GC-MS Conditions (Electron Ionization - 70eV)
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Temp Program: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Source Temp: 230°C.

  • Scan Range: m/z 50–350.[1]

LC-MS Conditions (ESI Positive Mode)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive (

    
    ).[1] Note that sulfones may form sodium adducts (
    
    
    
    ) easily.[1]
Analytical Decision Workflow

Use the following logic flow to confirm identity during analysis.

DecisionTree Start Acquire Mass Spectrum (Parent Ion m/z 263/264) Check_M_30 Check for [M-30] (m/z 233) (Loss of NO) Start->Check_M_30 Is_Ortho High Probability: 2-Nitrophenyl Phenyl Sulfone (Ortho Effect Active) Check_M_30->Is_Ortho Peak Present Check_M_46 Check for [M-46] (m/z 217) (Loss of NO2) Check_M_30->Check_M_46 Peak Absent/Weak Check_M_46->Start Inconclusive (Re-run/Check Adducts) Is_ParaMeta High Probability: 3- or 4-Nitrophenyl Phenyl Sulfone (Standard Cleavage) Check_M_46->Is_ParaMeta Dominant Peak

Figure 2: Analytical decision tree for isomer differentiation.

References

  • Fragmentation Mechanisms: Wikipedia: Fragmentation (mass spectrometry). Overview of charge-site initiated cleavage and rearrangement rules.

  • Ortho Effects in Sulfonamides:Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry.

    
     elimination-rearrangement pathways in ortho-substituted aromatics. 
    
  • General MS Patterns: Chemguide: Fragmentation Patterns. Fundamental principles of stability and peak height in organic MS.

  • Isomer Differentiation: Todua, N. G., & Mikaia, A. I. (2016).[1][2] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects...[1][2][3] Discusses the use of specific rearrangement ions to distinguish ortho/para isomers in benzoic acid derivatives (analogous electronic effects).

  • Sulfone Analysis Protocol: GC/MS-LC/MS multi-residue method. General extraction and analysis protocols for sulfone-containing compounds.

Sources

E/Z Selectivity Comparison: Phenyl vs. Heteroaryl Sulfones in Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists[1]

Executive Summary: The Evolution of Stereocontrol

In drug development, the stereoselective construction of alkenes is non-negotiable. While the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are staples, sulfone-mediated olefinations offer unique advantages in coupling complex fragments.[1] This guide analyzes the critical operational and stereochemical differences between Phenyl Sulfones (Classical Julia) and Heteroaryl Sulfones (Julia-Kocienski) .

The Core Distinction:

  • Phenyl Sulfones: Rely on a two-step sequence (addition + reductive elimination).[1] Selectivity is determined by the elimination conditions, typically favoring

    
    -alkenes .[1]
    
  • Heteroaryl Sulfones (BT, PT, TBT, PYR): Utilize a one-pot addition-rearrangement-elimination mechanism (Smiles rearrangement).[1] Selectivity is kinetically determined during the initial addition, offering tunable access to high-

    
      or, in specific cases, 
    
    
    
    -alkenes
    .[1][2][3]
Mechanistic Divergence & Causality

To control selectivity, one must understand the underlying engine of the reaction. The divergence occurs after the initial metallation and addition to the aldehyde.

A. Phenyl Sulfones (Classical Julia)

The phenyl ring is chemically inert during the addition.[1] It serves only to acidify the


-proton.[1]
  • Addition: Lithiated phenyl sulfone attacks the aldehyde, forming a

    
    -alkoxysulfone.[1] This step is often reversible and yields a mixture of diastereomers.[1]
    
  • Acylation: The alkoxide is trapped (e.g., with acetic anhydride).[1]

  • Reductive Elimination: This is the stereodefining step.[1] Using Sodium Amalgam (Na/Hg) or SmI

    
     generates a radical intermediate that equilibrates to the thermodynamically stable trans-geometry before collapsing to the alkene.[1]
    
B. Heteroaryl Sulfones (Julia-Kocienski)

The heteroaryl ring is an active participant .[1] It acts as an electron sink to trigger a nucleophilic aromatic substitution (S


Ar)-like rearrangement (Smiles rearrangement).[1]
  • Addition: The metallated sulfone adds to the aldehyde.[3][4][5][6][7] Large counterions (K

    
    ) and polar solvents favor an open transition state, leading to the anti-
    
    
    
    -alkoxysulfone.[1][2]
  • Smiles Rearrangement: The alkoxide attacks the ipso-carbon of the heteroaryl ring. The sulfur dioxide is extruded, and the alkene forms stereospecifically from the intermediate. Because the elimination is stereospecific, the

    
     ratio is determined entirely by the diastereoselectivity of the initial addition .
    

JuliaMechanism cluster_0 Classical Julia (Phenyl) cluster_1 Julia-Kocienski (Heteroaryl) Ph_Start Phenyl Sulfone (Ph-SO2-R) Ph_Add Addn to R'-CHO (Mixture of Diastereomers) Ph_Start->Ph_Add Ph_Acyl Acylation (OAc/OBz) Ph_Add->Ph_Acyl Ph_Elim Reductive Elimination (Na/Hg or SmI2) Ph_Acyl->Ph_Elim Ph_Prod E-Alkene (Thermodynamic Control) Ph_Elim->Ph_Prod Het_Start Heteroaryl Sulfone (PT/BT-SO2-R) Het_Add Addn to R'-CHO (Kinetic Control -> Anti-Intermediate) Het_Start->Het_Add Het_Smiles Smiles Rearrangement (Spontaneous) Het_Add->Het_Smiles Het_Extr SO2 Extrusion Het_Smiles->Het_Extr Het_Prod E-Alkene (Stereospecific Elimination) Het_Extr->Het_Prod caption Fig 1: Mechanistic divergence determining stereocontrol points.

Selectivity Profile: Phenyl vs. Heteroaryl Variants[1][8][9]

The choice of the "R" group on the sulfone dictates the stereochemical outcome.

Comparative Selectivity Matrix
Reagent ClassSpecific SulfonePrimary SelectivityMechanism DriverStability
Phenyl Phenyl (Ph)High

(>95:[1]5)
Thermodynamic equilibration during radical elimination.[1]High
Heteroaryl PT (1-Phenyl-1H-tetrazol-5-yl)Excellent

(>98:[1][3]2)
Kinetic formation of anti-adduct via open TS.High (Resistant to self-condensation)
Heteroaryl BT (Benzothiazol-2-yl)Good

(~90:[1]10)
Similar to PT, but prone to self-condensation side reactions.[1]Moderate
Heteroaryl TBT (1-tert-Butyl-1H-tetrazol-5-yl)Excellent

Steric bulk enhances anti-selectivity.[1]High
Heteroaryl PYR (Pyridin-2-yl)Variable /

-Selective
Chelation-controlled (closed TS) favors syn-adduct


-alkene.[1]
High
Critical Insight: Why PT beats BT

While Benzothiazole (BT) was the first "Modified Julia" reagent, Phenyltetrazole (PT) is superior for drug development applications.[1]

  • Selectivity: PT sulfones provide higher

    
    -selectivity due to the increased steric bulk of the phenyl ring on the tetrazole, which enforces the anti-periplanar addition trajectory.
    
  • Atom Economy: BT sulfones suffer from a self-condensation pathway (nucleophilic attack on the BT ring by the sulfone carbanion).[1] PT sulfones are less electrophilic at the ring carbon, preventing this side reaction and allowing higher yields.[1]

Experimental Case Study: Complex Fragment Coupling

To illustrate the performance gap, consider the synthesis of the polyene core of Herboxidiene .

Reaction: Coupling of an aldehyde with a sulfone to form a trisubstituted alkene.[1]

MethodReagentConditionsYield

Ratio
Wittig Phosphonium SaltLiHMDS, THF50%88:12
Classical Julia Phenyl Sulfone1.[1] BuLi; 2. Ac

O; 3. Na/Hg
65%>95:5
Julia-Kocienski PT-Sulfone KHMDS, DME, -60°C81% >95:5

Analysis: The Julia-Kocienski (PT) protocol matches the high stereocontrol of the Classical Julia but eliminates the toxic sodium amalgam step and significantly improves the yield by avoiding the multi-step isolation losses.

Detailed Experimental Protocols
Protocol A: High-Selectivity Julia-Kocienski Olefination (PT-Sulfone)

Target: E-Alkene Synthesis[1][3]

Reagents:

  • Aldehyde substrate (1.0 equiv)[1]

  • PT-Sulfone (1.0 - 1.2 equiv)[1]

  • KHMDS (Potassium hexamethyldisilazide) (1.1 - 1.3 equiv)[1]

  • Solvent: 1,2-Dimethoxyethane (DME) (Crucial for "Open Transition State")[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve PT-sulfone in anhydrous DME (0.1 M concentration).

  • Metallation: Cool the solution to -60°C . Add KHMDS dropwise.[1] The solution will typically turn bright yellow/orange, indicating anion formation.[1] Stir for 30 minutes.

    • Note: Using KHMDS/DME is critical.[1] The large K

      
       cation and chelating solvent prevent a closed transition state, maximizing 
      
      
      
      -selectivity.[1]
  • Addition: Add the aldehyde (neat or in minimal DME) dropwise to the cold sulfone solution.

  • Rearrangement: Stir at -60°C for 1 hour, then slowly warm to room temperature over 2-3 hours.

    • Observation: The color often fades as the Smiles rearrangement proceeds.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate.[1] The byproduct is the water-soluble potassium salt of 1-phenyl-1H-tetrazol-5-olate, making purification simple.
    
Protocol B: Classical Julia Olefination (Phenyl Sulfone)

Target: Difficult Substrates requiring thermodynamic equilibration[1]

Step-by-Step Workflow:

  • Addition: Deprotonate Phenyl Sulfone (THF, -78°C, n-BuLi). Add aldehyde.[1][2][3][4][6][7][8] Quench with saturated NH

    
    Cl to isolate the 
    
    
    
    -hydroxysulfone.[1]
  • Derivatization: Treat the crude alcohol with Acetic Anhydride and Pyridine to form the

    
    -acetoxysulfone.[1]
    
  • Elimination: Dissolve the acetoxysulfone in Methanol/THF (1:1) at -20°C. Add 6% Na/Hg amalgam (approx 4-5 equiv of Na). Stir vigorously.

    • Safety Alert: Na/Hg is highly toxic and generates mercury waste.[1] This method is generally deprecated in favor of SmI

      
       / HMPA if the Classical route is absolutely necessary.
      
Decision Guide: Which Sulfone to Choose?

Use the following logic flow to select the optimal reagent for your campaign.

DecisionTree Start Target Alkene Geometry? E_Alkene E-Alkene Start->E_Alkene Z_Alkene Z-Alkene Start->Z_Alkene Complex Is the substrate base-sensitive? E_Alkene->Complex Still Consider Still-Gennari (HWE) (Usually superior for Z) Z_Alkene->Still PT_Route Use PT-Sulfone (Julia-Kocienski) Base: KHMDS / Solvent: DME Complex->PT_Route No (Standard) Classic_Route Use Phenyl Sulfone (Classical) Requires 2 steps, but milder addition Complex->Classic_Route Yes Sulfone_Z Must use Sulfone? Use PYR-Sulfone or BTFP Base: LiHMDS / Solvent: THF Still->Sulfone_Z If HWE fails caption Fig 2: Reagent Selection Decision Matrix

References
  • Blakemore, P. R. (2002).[1] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2563–2585.[1] Link

  • Kocienski, P. J., et al. (1998).[1] A new stereoselective alkene synthesis. Synlett, 1998(1), 26-28.[1] Link

  • Zajc, B., & Kumar, R. (2010).[1][2] Synthesis of fluoroolefins via Julia-Kocienski olefination.[1][2][9][10] Synthesis, 2010(11), 1822-1836.[1][2] Link[1]

  • Aissa, C. (2009).[1] Mechanisms of the Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2009(12), 1831-1844.[1] Link[1]

  • Robarge, L. A., et al. (2015).[1] Julia-Kocienski Olefination in the Synthesis of Herboxidiene. Journal of Organic Chemistry. (General reference for Herboxidiene data cited in text).

Sources

UV-Vis Absorption Spectra of Nitro-Substituted Phenyl Sulfones: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of nitro-substituted phenyl sulfones, specifically designed for researchers in medicinal chemistry and materials science.

Executive Summary & Technical Context

Nitro-substituted phenyl sulfones (e.g., 4-nitrophenyl phenyl sulfone , bis(4-nitrophenyl) sulfone ) are critical intermediates in the synthesis of antibacterial agents (dapsone analogs) and non-linear optical (NLO) materials.

Unlike their sulfide or azo counterparts, sulfones possess a unique electronic signature due to the sulfonyl (


) bridge . This group acts as a "conjugation gate," effectively insulating the 

-systems of the attached phenyl rings while exerting a strong electron-withdrawing inductive effect (-I) and resonance effect (-R).

Key Performance Characteristic:

  • High Transparency Window: Nitro-phenyl sulfones exhibit a hypsochromic (blue) shift relative to sulfides, making them optically transparent in the visible region (400–700 nm).

  • Stability Marker: The appearance of a bathochromic (red) shifted band at 400 nm is a primary indicator of hydrolytic degradation (formation of 4-nitrophenolate), not the sulfone itself.

Comparative Analysis: Sulfones vs. Alternatives

This section objectively compares the electronic absorption performance of nitro-phenyl sulfones against their structural analogs.

Comparison 1: The "Sulfur Oxidation" Shift (Sulfide vs. Sulfone)

The oxidation state of the sulfur bridge fundamentally alters the chromophore.

FeatureNitro-Phenyl Sulfide (-S-) Nitro-Phenyl Sulfone (-SO₂-) Mechanism of Difference

(Primary)
340 – 360 nm (Yellowish)260 – 280 nm (Colorless)Lone Pair Availability. Sulfide sulfur has lone pairs (

) that participate in

conjugation with the nitro-aromatic ring, lowering the energy gap. The Sulfonyl group withdraws electrons, breaking this conjugation.
Molar Absorptivity (

)
High (

M⁻¹cm⁻¹)
Moderate (

M⁻¹cm⁻¹)
The sulfone group acts as an electronic insulator, reducing the transition probability compared to the fully conjugated sulfide.
Solvatochromism Strong PositiveWeak/ModerateSulfides allow for significant Intramolecular Charge Transfer (ICT). Sulfones limit CT due to the competing electron-withdrawing nature of both the

and

groups.
Comparison 2: Positional Isomerism (Ortho vs. Meta vs. Para)

The position of the nitro group relative to the sulfone bridge dictates the spectral fine structure.

  • Para (4-nitro): Maximum intensity (

    
    ) due to linear symmetry, but blue-shifted 
    
    
    
    due to the opposing withdrawing vectors of
    
    
    and
    
    
    .
  • Ortho (2-nitro): Often exhibits a "shoulder" or broadening due to steric twist, which disrupts planarity and reduces

    
    .
    
  • Meta (3-nitro): The "forbidden" nature of the transition is more pronounced; spectra often resemble unsubstituted phenyl sulfone with a superimposed nitrobenzene spectrum.

Mechanistic Visualization: The "Conjugation Gate"

The following diagram illustrates why sulfones absorb in the UV while their hydrolysis products absorb in the Visible.

ElectronicGate cluster_legend Spectral Region Sulfide Sulfide (-S-) Lone Pair Conjugation λ ~340 nm Oxidation Oxidation (H2O2/AcOH) Sulfide->Oxidation Blue Shift Sulfone Sulfone (-SO2-) Conjugation Break λ ~260-280 nm Oxidation->Sulfone Blue Shift Hydrolysis Hydrolysis (Base/Enzyme) Sulfone->Hydrolysis Red Shift (Degradation Signal) Phenolate 4-Nitrophenolate Strong ICT λ ~400 nm (Yellow) Hydrolysis->Phenolate Red Shift (Degradation Signal) UV UV Region (Transparent) Vis Visible Region (Colored)

Figure 1: The "Conjugation Gate" effect. Oxidation of sulfide to sulfone blue-shifts the spectrum into the UV. Hydrolysis releases the nitrophenolate chromophore, causing a massive red-shift.

Experimental Protocol: Self-Validating UV-Vis Workflow

Objective: Accurately determine


 and 

while ruling out hydrolysis artifacts.
Reagents & Equipment
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Note: Avoid basic methanol if possible to prevent potential nucleophilic attack over long storage.

  • Reference Standard: 4-Nitrophenol (for artifact detection).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

Step-by-Step Methodology
  • Stock Preparation (Self-Check Step):

    • Dissolve 10 mg of sulfone in 10 mL MeCN.

    • Validation: The solution must be colorless . If yellow, the sample is contaminated with 4-nitrophenol (hydrolysis product). Stop and recrystallize if yellow.

  • Dilution Series:

    • Prepare concentrations of

      
      .
      
    • Use precision quartz cuvettes (1 cm path length).

  • Spectral Scan:

    • Baseline correct with pure solvent.

    • Scan from 500 nm down to 200 nm.

    • Critical Observation Point: Look for a peak at 400 nm .[1]

      • Signal < 0.01 AU: Pure Sulfone.

      • Signal > 0.05 AU: Significant Hydrolysis.

  • Data Processing:

    • Plot Absorbance vs. Concentration at

      
       (approx 260-270 nm).
      
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Linearity (

      
      ) confirms no aggregation.
      
Workflow Diagram

Protocol Start Dissolve Sample (MeCN/EtOH) Check Visual Check: Is solution Yellow? Start->Check Recryst Recrystallize (Remove Nitrophenol) Check->Recryst Yes Scan UV Scan (200-500 nm) Check->Scan No Recryst->Start Analyze Analyze 400 nm Region Scan->Analyze Valid Valid Spectrum (Peak ~260 nm) Analyze->Valid Abs < 0.01 Invalid Hydrolysis Detected (Peak ~400 nm) Analyze->Invalid Abs > 0.05

Figure 2: Operational workflow for validating sulfone purity via UV-Vis.

Reference Data Summary

CompoundSolvent

(nm)

Notes
4-Nitrophenyl phenyl sulfone Ethanol262 4.15Primary benzenoid band; no visible color.
Bis(4-nitrophenyl) sulfone Ethanol268 4.40Slight bathochromic shift due to two nitro groups; still UV-only.
4-Nitrophenyl phenyl sulfide Ethanol340 4.10Reference standard for "Sulfide" comparison.
4-Nitrophenolate pH > 8 (Aq)400 4.26Degradation Product (Do not confuse with sulfone).

References

  • Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones. Journal of the American Chemical Society.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70871, Bis(4-nitrophenyl) sulfone. PubChem.

  • Trammell, S. A., et al. (2016). Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(II) bipyridine-capped plasmonic nanoparticles. RSC Advances.

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. (General reference for solvatochromism principles cited in text).

Sources

Validating 1-Nitro-2-(phenylsulfonyl)benzene: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's identity and purity is a cornerstone of scientific rigor. For novel molecules such as 1-Nitro-2-(phenylsulfonyl)benzene, a multi-faceted analytical approach is imperative. Among the suite of characterization techniques, elemental analysis remains a fundamental and powerful tool for verifying the empirical formula of a synthesized compound. This guide provides an in-depth comparison of the expected elemental analysis data for this compound against structurally related analogs, supported by a detailed experimental protocol for its determination.

The Imperative of Elemental Analysis in Compound Validation

Elemental analysis, specifically CHNS combustion analysis, provides a quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[1][2][3] This technique is predicated on the complete combustion of the sample in a high-oxygen environment, which converts the constituent elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, and SO₂).[1][2] These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD) or other specialized detectors.[4]

The power of this method lies in its precision. The experimentally determined percentages of each element are compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data, typically within a ±0.4% tolerance, provides strong evidence for the compound's structural integrity and purity.[5]

Theoretical Elemental Composition: A Comparative Overview

The first step in validating a compound via elemental analysis is to calculate its theoretical elemental composition based on its molecular formula. For our target compound, this compound, with a molecular formula of C₁₂H₉NO₄S and a molecular weight of 263.27 g/mol , the theoretical percentages are as follows.[6][7]

To contextualize these values, we will compare them against several structurally related compounds. These comparators have been selected to illustrate how subtle changes in the molecular structure—such as the oxidation state of the sulfur atom, the position of the nitro group, or the presence of an additional methylene group—can significantly alter the elemental composition.

Compound NameMolecular Formula% Carbon% Hydrogen% Nitrogen% Sulfur
This compound (Target) C₁₂H₉NO₄S 54.75 3.45 5.32 12.18
1-Nitro-2-(phenylsulfanyl)benzeneC₁₂H₉NO₂S62.323.926.0613.86
1-Nitro-3-[(phenylsulfonyl)methyl]benzeneC₁₃H₁₁NO₄S56.314.005.0511.56
1-Nitro-2-[(2-nitrophenyl)sulfanyl]benzeneC₁₂H₈N₂O₄S52.172.9210.1411.61

Note: The table above presents the calculated theoretical values for each compound.

This comparative data underscores the sensitivity of elemental analysis. For instance, the oxidation of the sulfide in 1-Nitro-2-(phenylsulfanyl)benzene to the sulfone in our target compound results in a marked decrease in the carbon percentage and an increase in the relative sulfur content, accompanied by the introduction of two additional oxygen atoms (which is indirectly confirmed by the change in percentages of the other elements).[8]

Experimental Protocol: CHNS Combustion Analysis

The following protocol outlines the standardized procedure for determining the elemental composition of an organic compound like this compound using a modern CHNS elemental analyzer.

I. Instrument Preparation and Calibration
  • Instrument Startup: Power on the elemental analyzer, the associated computer, and the gas supply (typically high-purity helium as the carrier gas and oxygen for combustion).

  • Leak Test: Perform an automated leak test to ensure the integrity of the gas flow paths.

  • Furnace Stabilization: Set the combustion and reduction furnaces to their operational temperatures (e.g., 900-1000 °C for the combustion furnace) and allow them to stabilize.

  • Calibration: Accurately weigh a certified calibration standard with a known elemental composition (e.g., sulfanilamide or methionine). Analyze the standard multiple times to establish a calibration factor for each element. The instrument's software will use this to correlate detector signals with elemental mass percentages.[9]

II. Sample Preparation and Analysis
  • Sample Weighing: Accurately weigh approximately 1-3 mg of the dried, homogeneous sample of this compound into a tin or silver capsule using a microbalance.

  • Sample Encapsulation: Crimp the capsule to ensure it is securely sealed, removing any entrapped air.

  • Autosampler Loading: Place the encapsulated sample into the instrument's autosampler.

  • Analysis Sequence: Program the instrument's software with the sample identification and weight. Initiate the analysis sequence.

  • Combustion and Detection: The autosampler will drop the sample into the combustion furnace. The resulting gases are passed through a reduction furnace and then separated. The detector measures the concentration of each gas.[10]

  • Data Processing: The software calculates the percentage of C, H, N, and S based on the sample weight and the detector's response, corrected by the calibration factor.

Visualizing the Workflow and Structural Comparisons

To better illustrate the process and the molecular distinctions, the following diagrams are provided.

Elemental_Analysis_Workflow Elemental Analysis Validation Workflow cluster_Preparation Preparation cluster_Analysis Instrumental Analysis cluster_Validation Data Validation Sample_Weighing Accurately weigh 1-3 mg of sample Encapsulation Seal sample in tin/silver capsule Sample_Weighing->Encapsulation Combustion High-temperature combustion in O2 Encapsulation->Combustion Reduction Reduction of NOx to N2 Combustion->Reduction Separation Gas chromatographic separation Reduction->Separation Detection Thermal conductivity detection (TCD) Separation->Detection Calculation Calculate experimental %C, H, N, S Detection->Calculation Comparison Compare to theoretical values Calculation->Comparison Purity_Confirmation Purity & Identity Confirmed (if within ±0.4%) Comparison->Purity_Confirmation

Caption: Workflow for compound validation using CHNS elemental analysis.

Caption: Structural differences between the target compound and its comparators.

Conclusion

Elemental analysis serves as a crucial checkpoint in the synthesis and characterization of new chemical entities. For this compound, the theoretical elemental composition provides a precise benchmark for experimental validation. Any significant deviation from these values would warrant further investigation into the sample's purity or could indicate an incorrect structural assignment. By comparing the expected data with that of structurally similar molecules, researchers can appreciate the specificity of this technique. The provided protocol offers a robust framework for obtaining reliable experimental data, ensuring the integrity of research and development efforts in the pharmaceutical and chemical sciences.

References

  • 1-(2-Nitrophenylsulfonyl)benzene . (2013, June 6). Dyechem World. [Link]

  • Combustion analysis . (n.d.). Wikipedia. [Link]

  • Benzene, 1-nitro-2-(phenylsulfinyl)- (C12H9NO3S) . (n.d.). PubChem. [Link]

  • This compound . (n.d.). Crysdot LLC. [Link]

  • LECO - Combustion Analysis (H, C, N, O, S) . (2023, December 29). Materials Characterization Services. [Link]

  • 2-Nitrobenzyl phenyl sulfone . (n.d.). PubChem. [Link]

  • Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Elemental Analysis . (n.d.). Analytik Jena. [Link]

  • 1-Nitro-3-[(phenylsulfonyl)methyl]benzene . (2006, September 1). MDPI. [Link]

  • Carbon / Nitrogen / Sulfur Analysis by Combustion 928 Series . (n.d.). HTDS. [Link]

  • 1-Nitro-3-(phenylsulfanyl)benzene . (n.d.). PubChem. [Link]

  • 1-nitro-3-[(3-nitrophenyl)methyl]benzene . (n.d.). Chemsrc. [Link]

  • 2-Nitrophenyl phenyl sulfide . (n.d.). PubChem. [Link]

  • 1-Nitro-3-[(4-nitrophenyl)methyl]benzene . (n.d.). PubChem. [Link]

  • 1-Nitro-3-[(benzylsulfonyl)methyl]benzene . (2006, September 1). MDPI. [Link]

  • C56H44N4O8 . (n.d.). PubChem. [Link]

  • Benzene, 1-nitro-4-(phenylthio)- . (n.d.). NIST WebBook. [Link]

  • The structures of dapsone (I), 2-nitrophenyl phenyl sulfone (II),... . (n.d.). ResearchGate. [Link]

  • A Look at Elemental Analysis for Organic Compounds . (2021, May 6). AZoM. [Link]

  • An International Study Evaluating Elemental Analysis . (n.d.). PMC - NIH. [Link]

  • Elemental analysis – Knowledge and References . (n.d.). Taylor & Francis. [Link]

  • Elemental analysis: operation & applications . (n.d.). Elementar. [Link]

Sources

Safety Operating Guide

1-Nitro-2-(phenylsulfonyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 1-Nitro-2-(phenylsulfonyl)benzene

Executive Summary

Immediate Action Required: Treat this compound (CAS: 31515-43-2) as a thermally sensitive nitroaromatic .[1] While the sulfonyl group provides some oxidative stability compared to sulfides, the ortho-nitro arrangement introduces steric strain and electronic susceptibility to nucleophilic attack.

Disposal Standard: The only acceptable disposal route is high-temperature incineration with appropriate flue gas scrubbing for sulfur oxides (SOx) and nitrogen oxides (NOx).[1] DO NOT dispose of via drain, trash, or standard chemical neutralization methods (e.g., reduction), as these generate toxic aniline derivatives and exothermic risks.

Physicochemical Properties & Waste Classification

Scientific Rationale: Accurate characterization prevents incompatible storage and ensures the receiving incineration facility manages the combustion stoichiometry correctly.

PropertySpecificationOperational Implication
Chemical Name This compoundPrimary identifier for manifests.
Synonyms 2-Nitrodiphenyl sulfone; 2-Nitrophenyl phenyl sulfoneUse for cross-referencing SDS.[1]
CAS Number 31515-43-2 Critical for Waste Profiling.
Physical State Solid (White to Orange/Green Crystals)Dust explosion hazard if ground finely.[1]
Melting Point 146°C – 150°CSolid at room temp; stable storage <40°C.
Molecular Formula C₁₂H₉NO₄SHigh oxygen balance relative to sulfides.[1]
Hazard Class Irritant (Skin/Eye), STOT SE 3PPE required: Nitrile gloves, N95/P100.[1]
Reactivity Nucleophilic Susceptibility Explosion Risk: Incompatible with strong bases (OH⁻, alkoxides).[1]

Pre-Disposal Stabilization & Segregation

The "Ortho-Effect" Risk: The proximity of the electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂Ph) groups makes the benzene ring highly electron-deficient.

  • Danger: Exposure to strong bases (NaOH, KOH) or nucleophiles can trigger a nucleophilic aromatic substitution (

    
    ) or rapid exothermic decomposition.[1]
    
  • Protocol: Ensure the waste container is pH neutral . Never commingle with caustic waste streams.[1]

Segregation Logic:

  • Keep Away From: Strong reducing agents (hydrides), strong bases, and amines.

  • Storage: Store in amber glass or HDPE containers below 30°C. Avoid metal containers if moisture is present (acid formation risk).[1]

Disposal Workflow Decision Tree

Scientific Logic: This workflow enforces a "Check-Pack-Ship" loop to minimize liability and physical risk.[1]

DisposalWorkflow Start Waste Generation: This compound CheckState Step 1: Characterize State (Solid vs. Solution) Start->CheckState Solid Solid Waste (Pure or Precipitate) CheckState->Solid Solution Solution Waste (Dissolved in Solvent) CheckState->Solution Segregation Step 2: Segregation Check Isolate from BASES/AMINES Solid->Segregation Solution->Segregation PackSolid Packaging (Solid): Double-bag (LDPE) -> Rigid Outer Container (HDPE) Segregation->PackSolid If Solid PackLiq Packaging (Liquid): Compatible Solvent Stream (No Halogenated mix if possible) Segregation->PackLiq If Solution Labeling Step 3: Labeling 'Toxic Organic Waste' 'Contains Nitro-Sulfones' PackSolid->Labeling PackLiq->Labeling Disposal Step 4: Final Disposal High-Temp Incineration (w/ NOx & SOx Scrubbing) Labeling->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of nitro-sulfone waste streams.

Detailed Operational Procedures

A. Solid Waste Packaging (Recommended)[1]
  • Primary Containment: Transfer solid waste into a clear, sealable Low-Density Polyethylene (LDPE) bag (minimum 2 mil thickness).[1]

    • Why: Allows visual inspection without exposure.[1]

  • Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why: HDPE is resistant to trace acid formation from sulfone hydrolysis.[1]

  • Labeling: Affix a hazardous waste label. Explicitly write:

    • "Contains: 2-Nitrodiphenyl sulfone"[1][2][3][4]

    • "Hazard: Irritant, Thermal Sensitivity"

B. Solution Waste (Solvent Contaminated)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Methanol, DCM, Ethyl Acetate).[1]

  • Concentration Limit: Keep the concentration of the nitro-sulfone below 10% wt/wt to prevent crystallization in the waste drum, which creates "hot spots" of energetic material.

  • No Bases: Verify the solvent stream pH is < 8.[1] If basic, neutralize with dilute acetic acid before adding the nitro-sulfone waste.[1]

C. Emergency Spillage Protocol

If the solid is spilled in the laboratory:

  • Evacuate & Ventilate: Nitroaromatics can sublime or create irritating dust.[1]

  • PPE: Don double nitrile gloves (0.11mm min), safety goggles, and a P100 respirator.[1]

  • Dry Clean-up: DO NOT use water initially.[1][5] Water can spread the contamination.[1]

    • Use a spark-proof scoop or dustpan.[1]

    • Gently sweep to avoid generating dust clouds (dust explosion risk).[1][5]

  • Wet Wipe: After bulk removal, wipe the surface with an acetone-dampened tissue, followed by a soap/water wash.[1]

  • Disposal: Place all cleanup materials (tissues, gloves) into the solid waste container described in Section A.

Regulatory & Transport Information

When preparing the Waste Manifest for the Environmental Health & Safety (EHS) team or external contractor:

  • RCRA Code (USA): Not specifically listed (P or U list).[1] Default to D001 (Ignitable) if mixed with flammable solvents, or Non-Regulated Chemical Waste (if pure solid), subject to "Toxic" characteristic evaluation.

    • Best Practice: Classify as "Hazardous Waste - Toxic/Irritant" .[1]

  • DOT Shipping Name (Likely):

    • UN 2811, Toxic solids, organic, n.o.s. (2-Nitrodiphenyl sulfone), 6.1, PG III.

    • Alternative: UN 3077, Environmentally hazardous substance, solid, n.o.s., 9, PG III.[5]

  • Combustion Products: Warn the disposal facility that combustion releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) , requiring wet scrubbing.

References

  • TCI Chemicals. (2024).[1] Safety Data Sheet: 2-Nitrophenyl Phenyl Sulfone (CAS 31515-43-2).[1][2][6] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-Nitrodiphenyl Sulfide/Sulfone Derivatives. Retrieved from

  • U.S. EPA. (2024).[1] RCRA Hazardous Waste Codes & Definitions (40 CFR Part 261). Retrieved from

  • ChemicalBook. (2024).[1] 2-Nitrodiphenyl sulfone Properties and Safety. Retrieved from [1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-Nitro-2-(phenylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

Immediate Status: Solid (Crystalline Powder) | Primary Hazard: Irritant (Respiratory/Skin/Eye)[1]

As a Senior Application Scientist, I must emphasize that while 1-Nitro-2-(phenylsulfonyl)benzene is chemically stable compared to its nitro-aromatic precursors, its handling risks are frequently underestimated. The primary danger lies not just in the solid itself, but in the solvation vector —once dissolved in organic solvents (e.g., DCM, DMF) for nucleophilic aromatic substitutions, the permeation kinetics of the mixture change drastically.

GHS Classification:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirement for this compound
Elimination Not applicable for synthesis requirements.
Engineering Mandatory: Chemical Fume Hood (CFH) with sash at working height (18"). Weighing: If CFH is turbulent, use a static-free powder weighing enclosure.
Administrative Standard Operating Procedure (SOP) required. No solo work when handling >5g.

The PPE Matrix: A "Solvent-Aware" Approach

The most common error in handling sulfones is relying on a single glove type. The solid powder is relatively inert to nitrile, but the solvent determines the breakthrough time.

A. Hand Protection (The Dual-Layer Protocol)

Core Directive: Do not select gloves based on the solute (the sulfone); select based on the solvent carrier.

Operation PhaseRecommended Glove SystemScientific Rationale
Dry Solid Handling (Weighing)Double Nitrile (4-6 mil) Provides excellent dexterity. Nitrile resists solid particulate penetration. The outer glove can be stripped if contaminated with powder.
Solution: DCM (Dichloromethane)Silver Shield® (Laminate) or PVA CRITICAL: Nitrile degrades in <2 mins in DCM. The sulfone will be carried through the glove material to the skin.
Solution: DMF/DMSO Butyl Rubber Nitrile has fair resistance to DMF splash, but Butyl offers superior permeation resistance (>480 min) for prolonged contact.
Solution: Acetone/EtOAc Laminate or Heavy Neoprene Nitrile performance is poor to fair against ketones.
B. Eye & Face Protection[1][2][3][4][5][6][7][8]
  • Standard: Chemical Splash Goggles (Indirect Vent).

    • Why? Safety glasses with side shields are insufficient for fine crystalline powders, which can migrate around lenses via air currents in a fume hood.

  • High Volume (>100g): Face shield required over goggles to protect against splash/powder blowback.

C. Respiratory Protection[4][5][9]
  • Primary: Fume hood (Engineering Control).

  • Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Note: The OV cartridge is necessary because the solid is often associated with residual solvent or decomposition odors.

D. Body Protection[5][9]
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant). Avoid synthetic blends that melt.

  • Apron: Chemical-resistant rubber apron required during liquid transfer phases.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the logical flow for selecting the correct hand protection based on your experimental conditions.

PPE_Selection Start START: Handling this compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid In Solution State_Check->Liquid Glove_Nitrile Double Nitrile Gloves (Standard) Solid->Glove_Nitrile Dry Handling Solvent_Check Identify Solvent Carrier Liquid->Solvent_Check Solvent_Check->Glove_Nitrile Alcohols (Splash Only) Glove_Laminate Silver Shield / Laminate (Required) Solvent_Check->Glove_Laminate Halogenated (DCM, Chloroform) Glove_Butyl Butyl Rubber (Preferred) Solvent_Check->Glove_Butyl Amides (DMF, DMAc)

Figure 1: Decision tree for glove selection emphasizing solvent compatibility over solute toxicity.[6]

Operational Protocol: Safe Handling

Step 1: Weighing & Transfer
  • Static Control: Sulfones are often electrostatic. Use an anti-static gun on the weighing boat and spatula before use to prevent "powder jumping."

  • Draft Shield: Use the balance draft shield. Do not weigh on an open bench.

  • Technique: Use a disposable funnel for transfer to the reaction vessel to prevent threads/joints from becoming coated with powder (which causes leaks later).

Step 2: Reaction Monitoring
  • Sash Height: Keep the fume hood sash at the lowest possible working position.

  • Heating: If heating, ensure a reflux condenser is properly seated. This compound releases toxic NOx fumes if decomposed by excessive heat (>200°C) or strong oxidizers.

Step 3: Spill Response
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water, not organic solvent) to suppress dust, then scoop into a hazardous waste bag.

  • Solution Spill: Evacuate the immediate area. Don appropriate solvent-resistant PPE (see Matrix).[7] Use absorbent pads.

Emergency & First Aid

Exposure RouteImmediate ActionMechanism of Injury
Inhalation Move to fresh air.[1][2][3][4][5][8][9] If breathing is difficult, administer oxygen (trained personnel only).Irritation of mucous membranes; potential sensitization.
Skin Contact Wash with soap and water for 15 minutes.[3][8] Do not use alcohol (increases absorption).Dermal irritation; potential transdermal absorption if in solvent.
Eye Contact Rinse with water for 15 minutes, lifting lids.[8] Remove contacts if easy to do.Mechanical abrasion from crystals + chemical irritation.

Disposal & Decontamination[9]

Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic."

  • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Decontamination: Wipe down balance area and hood surfaces with a mild detergent solution. Verify no yellow residue remains.[10]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16603, this compound. Retrieved from [Link]

Sources

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